Product packaging for Linalool-13C3(Cat. No.:)

Linalool-13C3

Cat. No.: B15138628
M. Wt: 157.23 g/mol
InChI Key: CDOSHBSSFJOMGT-UGJYMQHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linalool-13C3 is a high-purity, stable isotope-labeled analog of linalool, specifically designed for advanced analytical research and quantitative analysis. This compound serves as a critical internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) protocols, enabling highly accurate quantification of linalool in complex matrices and facilitating detailed research into its absorption, distribution, metabolism, and excretion (ADME) profiles. Researchers value this compound for investigating the degradation pathways of linalool, particularly in studies simulating thermal food processing . The transformation of linalool, through processes like double bond hydration, dehydration, and cyclization, can be precisely traced using isotopic tracer techniques with this labeled compound, helping to identify resultant metabolites such as α-terpineol . Beyond metabolic studies, linalool itself exhibits a wide range of bioactive properties under investigation, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . As a volatile organic compound, it is also a subject of interest in plant resistance research . Please note that this product is intended for laboratory research purposes only and is not classified or supplied for medicinal, household, or other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B15138628 Linalool-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

157.23 g/mol

IUPAC Name

3-methyl-7-(113C)methyl(7,8-13C2)octa-1,6-dien-3-ol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2+1,3+1,9+1

InChI Key

CDOSHBSSFJOMGT-UGJYMQHBSA-N

Isomeric SMILES

CC(CCC=[13C]([13CH3])[13CH3])(C=C)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Origin of Product

United States

Foundational & Exploratory

Linalool-13C3: A Technical Guide to Its Certificate of Analysis and Purity Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linalool-13C3 is a stable isotope-labeled (SIL) form of Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The incorporation of three Carbon-13 isotopes makes it an invaluable internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based studies for pharmacokinetics, metabolomics, and food and fragrance analysis.[1][][3] Ensuring the chemical and isotopic purity of this standard is critical for generating accurate and reproducible data. This guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound and the detailed experimental protocols used to verify them.

Representative Certificate of Analysis Data

A Certificate of Analysis for a high-purity this compound standard provides critical quantitative data on its identity, purity, and isotopic enrichment. While specific values may vary slightly between batches and suppliers, the following table summarizes the typical specifications for this compound. Stable isotope-labeled standards are generally expected to have a high chemical and isotopic purity, often exceeding 98%.[4][5]

ParameterSpecificationMethod
Appearance Colorless LiquidVisual Inspection
Chemical Purity ≥98.0%Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Enrichment ≥99 atom % 13CNuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry (MS)
Enantiomeric Purity Report Ratio (e.g., ≥95% for a specific enantiomer)Chiral Gas Chromatography (Chiral GC-FID)
Identity Confirmation Conforms to Structure1H NMR, 13C NMR, MS
Residual Solvents Per USP <467>Headspace GC-MS

Analytical Workflow for Certification

The comprehensive analysis of this compound involves a multi-step workflow. This process ensures that the material meets all quality specifications before it is certified for use as a reference standard. The workflow integrates several analytical techniques to confirm the compound's structure, quantify its chemical and isotopic purity, and assess its enantiomeric composition.

G cluster_start Sample Reception cluster_analysis Analytical Testing cluster_methods Methodology cluster_end Certification Sample This compound Batch Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity Isotopic Isotopic Analysis Sample->Isotopic NMR 1H & 13C NMR Identity->NMR MS Mass Spectrometry Identity->MS GCMS GC-MS Purity->GCMS ChiralGC Chiral GC Purity->ChiralGC MS_iso HRMS Isotopic->MS_iso NMR_iso 13C NMR Isotopic->NMR_iso CoA Certificate of Analysis Generation NMR->CoA MS->CoA GCMS->CoA ChiralGC->CoA MS_iso->CoA NMR_iso->CoA

Fig. 1: Analytical workflow for this compound certification.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate characterization of this compound. Below are representative protocols for the key experiments cited in the Certificate of Analysis.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate volatile and semi-volatile compounds and to assess the chemical purity of the this compound by quantifying it relative to any impurities present.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column, such as a VF-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for terpene analysis.[6]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).[6][7]

  • Injection : 1 µL of a diluted sample (e.g., in ethyl acetate) is injected in split mode (e.g., split ratio 50:1).[7] The injector temperature is typically set to 250-270°C.[6][7]

  • Oven Temperature Program :

    • Initial temperature at 50-60°C, hold for 2-10 minutes.[7][8]

    • Ramp at a rate of 4-6°C/min to 180°C.[6][7]

    • Ramp at a rate of 15-30°C/min to 250-300°C and hold for 5-10 minutes.[6][8]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[7]

    • Scan Range : m/z 35-450 amu.[7]

    • Source Temperature : 230-250°C.[9]

  • Data Analysis : The purity is calculated by the area percent method, where the peak area of this compound is divided by the total area of all observed peaks. The mass spectrum is used to confirm the identity of the main peak and any impurities.

Identity Confirmation and Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to confirm the molecular structure and determine the position and extent of isotopic labeling.[10]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • ¹H NMR :

    • Protocol : A standard proton NMR experiment is performed.

    • Analysis : The resulting spectrum is compared to a reference spectrum of unlabeled Linalool to confirm the chemical structure. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.

  • ¹³C NMR :

    • Protocol : A proton-decoupled ¹³C NMR experiment is performed.

    • Analysis for Identity : The spectrum confirms the presence of all carbon atoms in the molecule.

    • Analysis for Isotopic Enrichment : The signals corresponding to the three labeled carbon atoms will be significantly enhanced in intensity compared to the signals of the natural abundance ¹³C atoms. Isotopic enrichment can be estimated by comparing the integrals of the enriched carbons to those of the non-enriched carbons or through more advanced quantitative NMR techniques.[10][11] The absence of significant ¹²C signals at the labeled positions confirms high isotopic purity.

Enantiomeric Purity by Chiral Gas Chromatography (Chiral GC)

Linalool is a chiral molecule existing as two enantiomers, (S)-(+)-Linalool and (R)-(-)-Linalool. Chiral GC is used to separate and quantify these enantiomers.

  • Instrumentation : A gas chromatograph with a Flame Ionization Detector (FID).

  • Column : A chiral capillary column, such as one with a modified cyclodextrin stationary phase (e.g., HYDRODEX β-3P or Rt-βDEXsm).[12][13]

  • Carrier Gas : Hydrogen or Helium.[7][12]

  • Injection : 1 µL of a diluted sample, split injection.

  • Oven Temperature Program : An isothermal or slow ramp program is often used to achieve baseline separation of the enantiomers. A typical program might be:

    • Initial temperature of 40°C, hold for 1 minute.[12]

    • Ramp at 2°C/min to 230°C and hold.[12]

  • Detector : FID set at 220-250°C.[12][13]

  • Data Analysis : The enantiomeric excess (% ee) or the ratio of the two enantiomers is calculated based on the relative peak areas of the two separated enantiomer peaks. For example, a study using chiral GC-FID determined the enantiomeric excess of a Linalool standard to be 92.01%.[14]

References

Physicochemical Properties of Linalool-13C3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool, a naturally occurring terpene alcohol, is a common ingredient in fragrances, flavorings, and essential oils.[1] Its isotopically labeled counterpart, Linalool-13C3, serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for its characterization, and a visualization of its metabolic pathway. While specific experimental data for this compound is not extensively available, its properties can be largely inferred from its unlabeled analogue, Linalool, due to the nature of stable isotope labeling.[2][3]

Data Presentation: Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Linalool, with the primary difference being a slightly higher molecular weight due to the incorporation of three carbon-13 isotopes. The following tables summarize the known properties of Linalool and the projected properties for this compound.

Table 1: General and Physical Properties

PropertyLinaloolThis compound (Projected)Source
Molecular Formula C₁₀H₁₈O¹³C₃C₇H₁₈O[4][5]
Molecular Weight 154.25 g/mol 157.25 g/mol [4][5][6]
Appearance Colorless liquidColorless liquid[4][7]
Odor Floral, with a touch of spicinessFloral, with a touch of spiciness[1]
Density 0.862 g/cm³~0.862 g/cm³[4][7]
Boiling Point 198 - 199 °C~198 - 199 °C[4][8]
Flash Point 75 - 81 °C~75 - 81 °C[4][8]
Refractive Index @ 20°C 1.461 – 1.465~1.461 – 1.465[4][7]

Table 2: Solubility and Partitioning

PropertyLinaloolThis compound (Projected)Source
Solubility in Water 1.59 mg/mL at 25 °C~1.59 mg/mL at 25 °C[6]
Solubility in Organic Solvents Soluble in ethanol, fixed oils, propylene glycolSoluble in ethanol, fixed oils, propylene glycol[6]
Log P (Octanol-Water Partition Coefficient) 2.7~2.7[4][6]

Experimental Protocols

The characterization of this compound involves standard analytical techniques used for isotopically labeled compounds to confirm its identity, purity, and structure.[2][9]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be employed.

  • Analysis: The mass spectrum will show a molecular ion peak at m/z corresponding to the mass of this compound (approximately 157.25). The isotopic distribution pattern will confirm the presence and number of ¹³C atoms. The relative intensities of the M+0, M+1, M+2, and M+3 peaks are compared to theoretical values to determine isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the ¹³C labels and the overall structure of the molecule.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Analysis:

    • ¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled linalool. The coupling patterns of protons attached to or near the ¹³C-labeled carbons may show additional splitting (¹³C-¹H coupling).

    • ¹³C NMR: The carbon-13 NMR spectrum will show significantly enhanced signals for the three labeled carbon atoms. The chemical shifts of these carbons will confirm their positions within the molecule.

Mandatory Visualization

Linalool Metabolism Pathway

The following diagram illustrates the main metabolic pathway of linalool in mammals. Linalool is metabolized primarily by cytochrome P450 enzymes in the liver.[10]

Linalool_Metabolism Linalool Linalool Hydroxylinalool 8-Hydroxylinalool Linalool->Hydroxylinalool CYP76C1 Oxolinalool 8-Oxolinalool Hydroxylinalool->Oxolinalool Alcohol Dehydrogenase Carboxylinalool 8-Carboxylinalool Oxolinalool->Carboxylinalool Aldehyde Dehydrogenase

Caption: Main metabolic pathway of linalool in mammals.

Experimental Workflow for Characterization

The logical workflow for the physicochemical characterization of this compound is depicted below.

Characterization_Workflow Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR MW_Verification Molecular Weight Verification & Isotopic Purity MS->MW_Verification Structure_Confirmation Structural Confirmation & Label Position NMR->Structure_Confirmation Data_Analysis Data Analysis and Reporting MW_Verification->Data_Analysis Structure_Confirmation->Data_Analysis

References

An In-depth Technical Guide to Isotopically Labeled Linalool Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the use of isotopically labeled linalool standards in quantitative analytical workflows. While the specific request was for Linalool-13C3, a comprehensive market survey indicates a lack of readily available commercial suppliers for this particular isotopologue. However, deuterated linalool, specifically (±)-Linalool-d3, is commercially available and serves as an excellent alternative for isotopic dilution mass spectrometry applications. This guide will focus on the technical specifications and application of (±)-Linalool-d3, and also touch upon the potential for custom synthesis of other labeled variants.

Commercially Available Isotopically Labeled Linalool Standards

For researchers requiring an internal standard for the accurate quantification of linalool, (±)-Linalool-d3 is a readily accessible option. It is suitable for use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies.[1][2]

Data Presentation: Technical Specifications of (±)-Linalool-d3

The following table summarizes the key quantitative data for a commercially available (±)-Linalool-d3 standard.[1]

ParameterSpecification
Product Name (±)-Linalool-d3
Synonym dl-Linalool-d3
CAS Number 1216673-02-7
Molecular Formula C₁₀H₁₅D₃O
Formula Weight 157.3
Isotopic Purity ≥99% deuterated forms (d₁-d₃)
Formulation A neat oil
Storage Temperature -20°C

Experimental Protocols

The use of an isotopically labeled internal standard like (±)-Linalool-d3 is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thus enabling accurate and precise quantification.

General Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of linalool in a biological or botanical matrix using an internal standard.

G Experimental Workflow for Linalool Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix Sample (e.g., plasma, plant extract) Spike Spike with (±)-Linalool-d3 Internal Standard Sample->Spike Extract Extraction (e.g., LLE, SPE, Protein Precipitation) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LCMS LC-MS/MS or GC-MS Analysis Concentrate->LCMS Integrate Peak Integration (Analyte & IS) LCMS->Integrate CalCurve Calibration Curve Generation Integrate->CalCurve Quantify Quantification of Linalool Concentration CalCurve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Methodologies

The following protocols are composite methodologies based on established practices for terpene analysis in various matrices.[3][4][5][6][7]

2.2.1. Sample Preparation (Human Serum) [4]

  • Aliquoting: Transfer 100 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an acetonitrile solution containing (±)-Linalool-d3 at a known concentration (e.g., 1000 ng/mL).

  • Protein Precipitation: Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an LC vial for analysis.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [4][6]

  • LC System: UHPLC system such as a Waters ACQUITY UPLC or Sciex ExionLC.[4][6]

  • Column: A reversed-phase C18 column (e.g., Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm) maintained at 40°C.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution: A typical gradient might be:

    • 0-1.6 min: 60% B to 78% B

    • 1.6-2.0 min: 78% B to 100% B

  • Flow Rate: 0.37 mL/min.[4]

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive mode.[4][5]

  • MRM Transitions (example):

    • Linalool: m/z 137.1 → 95.1[4]

    • (±)-Linalool-d3: m/z 140.1 → 95.1 (hypothetical, requires empirical determination)

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [3][7][8]

  • GC System: Agilent GC coupled with a Mass Selective Detector (MSD).

  • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically in splitless mode for trace analysis.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Monitored Ions (example):

    • Linalool: m/z 93, 71, 121

    • (±)-Linalool-d3: m/z 96, 74, 124 (hypothetical, requires empirical determination)

Linalool Signaling Pathways

Linalool is known to exert a range of biological effects, notably anti-inflammatory and neuromodulatory activities.[9][10][11][12][13][14][15][16]

Anti-Inflammatory Signaling via Nrf2 Activation

One of the key anti-inflammatory mechanisms of linalool is through the activation of the Nuclear factor-erythroid 2 related factor 2 (Nrf2) signaling pathway.[9][11][14][17] When activated by a stimulus like linalool, Nrf2 translocates to the nucleus and promotes the expression of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1). This ultimately leads to a reduction in pro-inflammatory mediators.

G Linalool Anti-Inflammatory Signaling Pathway cluster_nucleus Cell Nucleus Linalool Linalool Nrf2_Keap1 Nrf2-Keap1 Complex Linalool->Nrf2_Keap1 Activates Inflammation Inflammation (TNF-α, IL-1β, NO) Linalool->Inflammation Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) HO1 HO-1 Gene Expression ARE->HO1 Binding & Transcription Reduction Reduction of Pro-inflammatory Mediators HO1->Reduction Inflammation->Reduction

Caption: Linalool's activation of the Nrf2 anti-inflammatory pathway.

Neuromodulatory Effects

Linalool also interacts with several neurotransmitter systems in the central nervous system, contributing to its anxiolytic and sedative effects. It has been shown to modulate GABA-A receptors, potentiating the inhibitory effects of GABA.[10][15] Additionally, it can influence glutamatergic and cholinergic systems.[13][16]

Custom Synthesis of this compound

For research applications that specifically require a 13C-labeled standard, custom synthesis is a viable route. Several companies specialize in the custom synthesis of isotopically labeled compounds. The process typically involves:

  • Inquiry and Quotation: Providing the desired compound structure, label position (e.g., on specific carbons), and required isotopic enrichment.

  • Feasibility Assessment: The supplier evaluates the synthetic route and provides a quote and timeline.

  • Synthesis and Purification: The labeled compound is synthesized and purified to a high degree.

  • Quality Control: The final product is accompanied by a Certificate of Analysis detailing its chemical and isotopic purity, typically determined by NMR and mass spectrometry.

Researchers interested in this compound should contact vendors specializing in custom isotopic labeling to discuss their specific needs.

References

A Technical Guide to the Natural Occurrence and Biosynthesis of Linalool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool, an acyclic monoterpenoid alcohol, is a naturally occurring compound of significant interest across the pharmaceutical, cosmetic, and food industries. This document provides a comprehensive overview of the natural distribution of linalool, detailing its presence in a wide array of plant species and its enantiomeric forms. Furthermore, it elucidates the biosynthetic pathway responsible for its production in plants, highlighting the key precursor molecules and enzymatic steps. This guide also includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of linalool, presented to facilitate reproducible research. All quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using high-contrast diagrams to aid in comprehension.

Natural Occurrence of Linalool

Linalool is a volatile terpene alcohol found in over 200 species of plants, contributing significantly to their floral and spicy aroma.[1][2] It is a key component of the essential oils of families such as Lamiaceae (mints and herbs), Lauraceae (laurels, cinnamon), and Rutaceae (citrus fruits).[1][2] Linalool also occurs in some fungi.[1][2] The compound exists as two distinct enantiomers, (S)-linalool and (R)-linalool, which possess different scents and are found in varying ratios depending on the plant species.

(S)-linalool , also known as licareol, is characterized by a sweet, floral, petitgrain-like aroma and is a major constituent in the essential oils of coriander (Coriandrum sativum), sweet orange (Citrus sinensis) flowers, and palmarosa (Cymbopogon martini).[3][1]

(R)-linalool , or coriandrol, presents a more woody, lavender-like scent and is prominent in lavender (Lavandula officinalis), bay laurel (Laurus nobilis), and sweet basil (Ocimum basilicum).[3][1]

The enantiomeric distribution of linalool is a critical factor in the authentication of essential oils and can vary significantly between different plant genera and even within the same species depending on the chemotype.[4][5][6]

Quantitative Distribution of Linalool in Various Plant Species

The concentration of linalool in different plant sources can vary widely. The following tables summarize the quantitative data on linalool content in various essential oils and plant tissues.

Plant SpeciesFamilyPlant PartLinalool Content (%)Major EnantiomerReference
Lavandula angustifolia (Lavender)LamiaceaeFlower>30%(R)-(-)[7][8]
Origanum onites (Linalool chemotype)Lamiaceae-90.3%-[6][9]
Cinnamomum camphora (Camphor Wood)LauraceaeWoodup to 85%(S)-(+) (L-linalool)[10]
Aniba rosaeodora (Rosewood)LauraceaeWood~80%(S)-(+) (L-linalool)[10]
Coriandrum sativum (Coriander)ApiaceaeSeedup to 70%(S)-(+)[10]
Cinnamomum tamalaLauraceaeLeaves66.85%(S)-(+) (L-linalool)[11]
Ocimum basilicum (Sweet Basil)LamiaceaeLeaves-(R)-(-)
Citrus sinensis (Sweet Orange)RutaceaeFlowers-(S)-(+)
Michelia albaMagnoliaceaeFlowers1.63 - 4.89%-[12]
Michelia albaMagnoliaceaeLeaves0.21 - 0.65%-[12]
Michelia albaMagnoliaceaeTender Twigs0.44%-[12]

Table 1: Linalool Content in Selected Plant Essential Oils and Tissues.

Plant SpeciesLinalool Content (µg/g)Plant Part / Extract TypeReference
Ocimum basilicum2900Essential Oil[13]
Ocimum basilicum170Alcoholic Extract[13]
Lavandula angustifolia1400Essential Oil[13]
Lavandula angustifolia120Alcoholic Extract[13]

Table 2: Linalool Quantification in Basil and Lavender Extracts.

Biosynthesis of Linalool

Linalool is a monoterpene synthesized in plants through the mevalonate (MVA) pathway.[14] The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[14]

A molecule of IPP and DMAPP are then condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 molecule, geranyl pyrophosphate (GPP).[15] GPP serves as the direct precursor for the synthesis of a wide variety of monoterpenes, including linalool.[16]

The final and key step in linalool biosynthesis is the conversion of GPP to linalool, a reaction catalyzed by the enzyme linalool synthase (LIS).[16] This enzyme facilitates the rearrangement of GPP and the subsequent attack by a water molecule to form the chiral center of linalool. The stereospecificity of the LIS enzyme determines which enantiomer, (R)- or (S)-linalool, is produced.[17] For instance, in Camellia sinensis, distinct (R)-linalool synthase (CsRLIS) and (S)-linalool synthase (CsSLIS) enzymes have been identified, and their relative expression levels and catalytic efficiencies determine the proportion of linalool enantiomers in the tea leaves.[17]

Linalool Biosynthetic Pathway Diagram

Linalool_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Terpenoid Monoterpene Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Mevalonate-5-diphosphate carboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase IPP_ref IPP DMAPP_ref DMAPP GPP Geranyl Pyrophosphate (GPP) S_Linalool (S)-Linalool GPP->S_Linalool (S)-Linalool Synthase (LIS) R_Linalool (R)-Linalool GPP->R_Linalool (R)-Linalool Synthase (LIS) IPP_ref->GPP DMAPP_ref->GPP GPPS Geranyl Diphosphate Synthase (GPPS) GPPS->GPP Experimental_Workflow cluster_quant Linalool Extraction & Quantification cluster_enzyme Linalool Synthase Activity Assay plant_material Plant Material / Essential Oil extraction Extraction (SPME / Solvent) plant_material->extraction analysis Analysis (GC-MS / HPTLC) extraction->analysis data_proc Data Processing & Quantification analysis->data_proc tissue Plant Tissue protein_ext Crude Protein Extraction tissue->protein_ext enz_assay Enzymatic Reaction (with [3H]GPP) protein_ext->enz_assay product_ext Hexane Extraction of [3H]Linalool enz_assay->product_ext scint_count Scintillation Counting product_ext->scint_count activity_calc Activity Calculation scint_count->activity_calc

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Linalool and Its Derivatives

Introduction

Linalool is a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, such as lavender and coriander.[1][2][3] Renowned for its pleasant floral scent, linalool is extensively used in the fragrance, cosmetic, and food industries.[1][4][5] Beyond its aromatic properties, a growing body of scientific research has illuminated the diverse pharmacological activities of linalool and its derivatives. These compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, neuroprotective, antioxidant, and anxiolytic agents.[1][2][3][4]

This technical guide provides a comprehensive overview of the biological activities of linalool. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways to facilitate further investigation and application of this versatile compound.

Antimicrobial Activity

Linalool exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][6] Its primary mechanism involves the disruption of cell membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1][6][7][8]

Quantitative Antimicrobial Data

The efficacy of linalool against several microorganisms has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

MicroorganismLinalool ConcentrationReference
Pseudomonas fluorescensMIC: 1.25 µL/mL; MBC: 2.5 µL/mL[9]
Shewanella putrefaciensMIC: 1.5 µL/mL[7]
Listeria monocytogenesMIC: 0.5% (v/v)[10]
Methicillin-Resistant Staphylococcus aureus (MRSA)MIC₅₀: 13.2 µg/mL; MIC₉₀: 105.62 µg/mL[11]
Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): The broth microdilution method is commonly used to determine the MIC of linalool. A standardized suspension of the target microorganism is added to a 96-well microplate containing serial dilutions of linalool in a suitable broth medium. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of linalool that visibly inhibits the growth of the microorganism.[9] To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that prevents any microbial growth on the agar surface.[9]

Cell Membrane Integrity Assays: Several methods are employed to assess linalool-induced membrane damage:

  • Membrane Potential (MP) Measurement: The fluorescent probe Rhodamine 123 can be used to measure changes in the cytoplasmic membrane potential. A decrease in fluorescence intensity indicates membrane depolarization and damage.[7][8]

  • Leakage of Intracellular Components: The release of macromolecules such as DNA, RNA, and proteins from the cytoplasm into the supernatant is quantified using spectrophotometry at specific wavelengths (e.g., 260 nm for nucleic acids).[7][8]

  • Alkaline Phosphatase (AKP) Activity: The leakage of the periplasmic enzyme AKP into the supernatant is measured to assess cell wall and outer membrane damage.[6][7]

Visualizing the Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_linalool Linalool cluster_bacterium Bacterial Cell Linalool Linalool Membrane Cell Membrane Linalool->Membrane Disrupts Integrity & Increases Permeability Cytoplasm Cytoplasm (DNA, RNA, Proteins, ATP) Leakage Leakage of Intracellular Components Membrane->Leakage Causes Leakage Cytoplasm->Leakage Death Cell Death Leakage->Death Leads to

Caption: Linalool's mechanism of antibacterial action.

Anti-inflammatory Activity

Linalool has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13][14] It can inhibit the activation of nuclear factor-kappa B (NF-κB) and activate the Nrf2/HO-1 pathway, both of which are crucial in regulating the inflammatory response.[12][13]

Key Experimental Protocols

In Vitro Inflammation Model: Murine macrophage cell lines, such as RAW 264.7 or BV2 microglia, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12][14] Cells are pre-treated with various concentrations of linalool before LPS stimulation. The production of inflammatory mediators is then measured.

Measurement of Inflammatory Mediators:

  • Cytokine Analysis: The levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant or animal serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][14]

  • Nitric Oxide (NO) Production: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the culture medium.[12]

  • Western Blot Analysis: This technique is used to measure the expression and phosphorylation levels of key proteins in inflammatory signaling pathways, such as NF-κB, IκBα, p38, JNK, and ERK, as well as Nrf2 and HO-1.[12][14]

Visualizing Anti-inflammatory Signaling Pathways

Anti_inflammatory_Pathway cluster_pathways Key Inflammatory Signaling Pathways LPS LPS NFkB_path NF-κB Pathway LPS->NFkB_path Activates Linalool Linalool Linalool->NFkB_path Inhibits Nrf2_path Nrf2/HO-1 Pathway Linalool->Nrf2_path Activates Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB_path->Inflammation Upregulates Anti_inflammation Anti-inflammatory Response Nrf2_path->Anti_inflammation Promotes

Caption: Linalool's modulation of inflammatory pathways.

Anticancer Activity

Linalool exhibits cytotoxic effects against various cancer cell lines through mechanisms that include the induction of oxidative stress, apoptosis (programmed cell death), and cell cycle arrest, often with minimal toxicity to normal cells.[1][15][16][17]

Quantitative Anticancer Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of linalool required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC₅₀ Value (µM)Reference
T-47DBreast Cancer224[18]
SW 620Colorectal Cancer222[18]
Hep G2Liver Cancer290[18]
MCF-7Breast Cancer480 (at 24h)[19]
MDA-MB-231Breast Cancer588 (at 24h)[19]
Key Experimental Protocols

Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. Cancer cells are treated with different concentrations of linalool for specific time periods (e.g., 24h, 48h). MTT is added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan, measured spectrophotometrically, is proportional to the number of viable cells.[19]

Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells). The percentage of cells in each quadrant of the flow cytometry plot indicates the mode of cell death induced by linalool.[19]

Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution. Cells treated with linalool are fixed and stained with a DNA-binding dye like PI. The fluorescence intensity of the stained cells is proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing whether linalool induces cell cycle arrest at a specific checkpoint.[15][18]

Visualizing the Anticancer Workflow

Anticancer_Workflow cluster_workflow Experimental Workflow for Anticancer Activity start Treat Cancer Cells with Linalool mtt MTT Assay start->mtt flow Flow Cytometry start->flow viability Assess Cell Viability mtt->viability annexin Annexin V/PI Staining flow->annexin cycle Cell Cycle Analysis flow->cycle apoptosis Detect Apoptosis annexin->apoptosis arrest Analyze Cell Cycle Arrest cycle->arrest

Caption: Workflow for assessing linalool's anticancer effects.

Neuroprotective Activity

Linalool has shown promise in protecting neurons from damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[20][21] Its neuroprotective effects are attributed to its ability to regulate anti-apoptotic, antioxidative, and neurotrophic pathways.[20] It can upregulate key protective proteins and reduce oxidative stress and neuroinflammation.[20][22]

Key Experimental Protocols

In Vitro Neurotoxicity Models:

  • MPP+ Model: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is used to induce Parkinson's-like neurotoxicity in dopaminergic neuronal cell lines (e.g., SH-SY5Y) or primary mesencephalic neurons. Linalool's ability to attenuate MPP+-mediated cell death and neurochemical deficits is then assessed.[20]

  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This in vitro model mimics the ischemic conditions of a stroke. Neuronal cultures are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation. Linalool's capacity to reduce neuronal injury and death in this model is evaluated.[23]

  • Amyloid-β (Aβ) Aggregation Assay: To model Alzheimer's disease, the anti-aggregation ability of linalool is tested using Thioflavin T (ThT) binding assays, which measure the formation of Aβ fibrils. A reduction in ThT fluorescence indicates inhibition of aggregation.[21]

Visualizing Neuroprotective Signaling

Neuroprotection_Pathway cluster_neuro Neuroprotective Mechanisms of Linalool Neurotoxins Neurotoxic Insults (e.g., MPP+, Oxidative Stress) Survival Increased Neuronal Survival & Function Neurotoxins->Survival Induces Damage Linalool Linalool Antioxidant Antioxidant Signaling (Nrf2, HO-1) Linalool->Antioxidant Upregulates Neurotrophic Neurotrophic Signaling (BDNF, NGF) Linalool->Neurotrophic Upregulates Antioxidant->Survival Protects Neurotrophic->Survival Promotes Anxiolytic_Mechanism cluster_anxiety Proposed Anxiolytic Mechanisms of Linalool Linalool Linalool GABA Modulates GABAergic System Linalool->GABA Glutamate Blocks NMDA (Glutamate) Receptors Linalool->Glutamate Serotonin Modulates Serotonergic System Linalool->Serotonin Anxiolysis Anxiolytic Effect GABA->Anxiolysis Glutamate->Anxiolysis Serotonin->Anxiolysis

References

Linalool-13C3 for Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those enriched with Carbon-13 (¹³C), is central to modern MFA studies. This technical guide provides a comprehensive overview of the application of Linalool-13C3, a novel isotopic tracer, for investigating the metabolic fate of this monoterpenoid and its influence on cellular metabolism. This document is intended for researchers, scientists, and drug development professionals interested in applying advanced metabolic analysis techniques. It details the core principles, experimental protocols, data interpretation, and potential applications of this compound in metabolic research.

Introduction to Linalool and Metabolic Flux Analysis

Linalool is a naturally occurring acyclic monoterpene alcohol found in over 200 species of plants and is a major component of many essential oils. It exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), both contributing to the floral and spicy scents of various plants. Beyond its use in fragrances and flavorings, linalool exhibits a range of biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects. Understanding its metabolic fate is crucial for evaluating its therapeutic potential and mechanisms of action.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular metabolic fluxes.[1] The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[2] By analyzing the mass isotopomer distributions of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it is possible to deduce the relative and absolute fluxes through various metabolic pathways.

The use of this compound as a tracer opens new avenues for exploring the biotransformation of this monoterpenoid and its impact on the broader metabolic network of a cell or organism.

Linalool Metabolism: Key Pathways

The metabolism of linalool is primarily oxidative and has been studied in mammals, plants, and microorganisms. The initial and most significant metabolic steps are mediated by cytochrome P450 monooxygenases.

  • Oxidation: The primary metabolic route involves the oxidation of linalool, predominantly at the C-8 position, to form 8-hydroxylinalool. This can be further oxidized to 8-oxolinalool and subsequently to 8-carboxylinalool.[3]

  • Epoxidation: Another oxidative pathway can lead to the formation of linalool oxides, such as furanoid and pyranoid linalool oxides.

  • Conjugation: In mammalian systems, linalool and its hydroxylated metabolites can undergo conjugation with glucuronic acid, facilitating their excretion.

  • Degradation: In some microorganisms, linalool can be degraded into smaller molecules that can enter central carbon metabolism.

The following diagram illustrates the principal metabolic pathways of linalool.

Linalool_Metabolism Linalool Linalool Metabolite1 8-hydroxylinalool Linalool->Metabolite1 CYP450 Metabolite4 Linalool Oxides (Furanoid/Pyranoid) Linalool->Metabolite4 CYP450 Conjugates Glucuronide Conjugates Linalool->Conjugates Metabolite2 8-oxolinalool Metabolite1->Metabolite2 ADH/ALDH Metabolite1->Conjugates Metabolite3 8-carboxylinalool Metabolite2->Metabolite3 ALDH

Figure 1: Principal metabolic pathways of linalool.

Hypothetical Application of this compound in Metabolic Flux Analysis

For the purpose of this guide, we will consider a hypothetical this compound tracer, where three carbon atoms in the linalool molecule are replaced with ¹³C. The specific positions of the ¹³C labels would be crucial for tracing different parts of the molecule. A common synthetic strategy might label the acetyl-CoA derived isoprene units.

The primary research questions that can be addressed using this compound include:

  • Quantifying the flux through the different linalool oxidation and degradation pathways.

  • Tracing the carbon backbone of linalool to see if it contributes to central carbon metabolism (e.g., the TCA cycle or glycolysis).

  • Investigating the influence of linalool on the flux through major metabolic pathways.

Experimental Protocols

This section outlines a detailed, though hypothetical, experimental protocol for a this compound metabolic flux analysis study in a mammalian cell line (e.g., HepG2, a human liver cancer cell line often used for metabolism studies).

Cell Culture and Labeling
  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 80% confluency.

  • Labeling Medium Preparation: Prepare fresh DMEM containing a known concentration of this compound (e.g., 100 µM). The exact concentration should be determined based on preliminary toxicity assays.

  • Labeling: Remove the growth medium, wash the cells once with phosphate-buffered saline (PBS), and add 2 mL of the this compound labeling medium to each well.

  • Time Course: Incubate the cells for different time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction
  • Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scraping: Place the plates on dry ice for 10 minutes, then scrape the cells into the methanol solution.

  • Collection: Transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods (LC-MS/MS)
  • Resuspension: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate the metabolites. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common method.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes to cover a broad range of metabolites. Perform full scan analysis to identify all detectable metabolites and targeted MS/MS to confirm the identity of key metabolites and their isotopologues.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Cell Seeding incubation Incubation seeding->incubation labeling Addition of This compound incubation->labeling quenching Quenching labeling->quenching scraping Cell Scraping quenching->scraping centrifugation Centrifugation scraping->centrifugation drying Drying centrifugation->drying resuspension Resuspension drying->resuspension lc_ms LC-MS/MS Analysis resuspension->lc_ms data_analysis Data Analysis lc_ms->data_analysis Signaling_Pathway Linalool Linalool GABAa_Receptor GABAa Receptor Linalool->GABAa_Receptor Allosteric Modulation Chloride_Influx Cl- Influx GABAa_Receptor->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Metabolic_Demand Altered Metabolic Demand Neuronal_Inhibition->Metabolic_Demand

References

Methodological & Application

Application Note: Linalool-13C3 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalool, a naturally occurring terpene alcohol, is a common ingredient in fragrances, flavorings, and essential oils. Accurate and precise quantification of linalool is crucial in various fields, including the food and beverage industry, cosmetics, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like linalool.[1][2] To enhance the accuracy and reliability of quantitative GC-MS analysis, the use of an internal standard is highly recommended.[3] An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability, thus providing a reliable reference for quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[3] These compounds have the same chemical and physical properties as their unlabeled counterparts but with a different mass due to the incorporation of heavy isotopes.[3] This mass difference allows for their distinct detection by the mass spectrometer while ensuring they behave nearly identically to the analyte during sample preparation and analysis.[3] Linalool-13C3, a stable isotope-labeled version of linalool containing three Carbon-13 atoms, serves as an excellent internal standard for the quantification of linalool by GC-MS. Its use can significantly improve method robustness by correcting for variations in injection volume, ionization efficiency, and potential matrix effects.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of linalool in various matrices by GC-MS.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Linalool (≥98% purity)

  • Internal Standard: this compound solution (e.g., 100 µg/mL in methanol or ethanol)

  • Solvents: Hexane or Ethyl Acetate (GC grade), Methanol or Ethanol (analytical grade)

  • Sample Matrix: Dependent on the application (e.g., essential oil, beverage, plasma)

2. Standard Solution Preparation

  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool standard and dissolve it in 10 mL of hexane or ethyl acetate.

  • This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with hexane or ethyl acetate to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the linalool stock solution into the appropriate solvent or blank matrix. Add a constant amount of the this compound internal standard working solution to each calibration standard. A typical calibration range for linalool might be 1-100 µg/mL.[4]

3. Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general example for a liquid sample:

  • To 1 mL of the liquid sample, add a known amount of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution).

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane or ethyl acetate.

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean GC vial for analysis.

For solid samples, an initial extraction step (e.g., solid-liquid extraction or headspace solid-phase microextraction (SPME)) will be necessary before the addition of the internal standard and subsequent analysis.[5][6]

GC-MS Analysis

The following table summarizes typical GC-MS parameters for linalool analysis. These parameters should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (e.g., 10:1 or 20:1) or Splitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial temperature 50-70°C, hold for 1-2 min, ramp at 5-10°C/min to 200-240°C, hold for 2-5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Linalool (Analyte)m/z 71, 93, 121
This compound (IS)m/z 74, 96, 124 (predicted based on 3 mass unit shift)

Note: The specific SIM ions for this compound should be confirmed by analyzing the standard. The molecular weight of linalool is 154.25 g/mol .[7]

Data Presentation and Analysis

The quantification of linalool is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio (Linalool/Linalool-13C3) against the concentration of linalool in the calibration standards. The concentration of linalool in the samples is then determined from this calibration curve.

Table 1: Example Calibration Data

Linalool Conc. (µg/mL)Linalool Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
115,000150,0000.10
575,000152,0000.49
10155,000151,0001.03
25380,000153,0002.48
50760,000150,0005.07
1001,510,000151,00010.00

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[4]

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at different concentration levels. Accuracy is expressed as the percent recovery, while precision is measured by the relative standard deviation (RSD).[4]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Assessed by comparing the response of the analyte in the matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard is expected to compensate for matrix effects.

Visualizations

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Linalool Stock & Calibration Standards C Spike Samples & Standards with this compound A->C B Prepare this compound Internal Standard Working Solution B->C D Sample Extraction (if necessary) C->D E Inject Sample into GC-MS D->E F Separation on GC Column E->F G Detection by Mass Spectrometer (SIM Mode) F->G H Integrate Peak Areas (Linalool & this compound) G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve I->J K Quantify Linalool in Samples J->K

Caption: Experimental workflow for the quantification of linalool using this compound as an internal standard by GC-MS.

Signaling_Pathway cluster_0 Rationale for Using this compound IS Analyte Linalool (Analyte) Matrix Sample Matrix Analyte->Matrix IS This compound (Internal Standard) IS->Matrix GCMS GC-MS System Matrix->GCMS Analysis Result Accurate Quantification GCMS->Result Ratio Calculation

Caption: Logical relationship illustrating the principle of using a stable isotope-labeled internal standard.

References

Application Note: Quantification of Linalool in Essential Oils using Linalool-13C3 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool is a naturally occurring terpene alcohol found in a wide variety of flowers and spice plants. It is a major constituent of many essential oils, such as lavender and coriander, and is widely used in the fragrance, flavor, and pharmaceutical industries. Accurate quantification of linalool in essential oils is crucial for quality control, authentication, and for understanding its potential therapeutic effects.

This application note describes a robust and accurate method for the quantification of linalool in essential oils using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Linalool-13C3. The use of an isotopically labeled internal standard, which has nearly identical chemical and physical properties to the analyte, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. This stable isotope dilution analysis (SIDA) is considered the gold standard for quantitative analysis.

Experimental Principle

The quantification of linalool is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the essential oil sample. The sample is then analyzed by GC-MS. The gas chromatograph separates the components of the essential oil, and the mass spectrometer detects and quantifies both the unlabeled (native) linalool and the 13C-labeled internal standard. Since the this compound behaves identically to the native linalool during extraction, derivatization (if any), and injection, the ratio of the peak areas of the native linalool to the this compound is directly proportional to the concentration of linalool in the original sample.

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: e.g., Lavender oil, Bergamot oil, Coriander oil

  • Linalool Standard: (≥98% purity)

  • This compound Internal Standard: (Isotopic purity ≥99%)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and vials

Sample Preparation Workflow

G Figure 1. Sample Preparation Workflow A Weigh Essential Oil Sample B Add Known Amount of this compound (Internal Standard) A->B C Dilute with Solvent (e.g., Hexane) B->C D Vortex to Mix C->D E Dry with Anhydrous Sodium Sulfate (Optional) D->E F Transfer to GC-MS Vial E->F G GC-MS Analysis F->G

Caption: Sample preparation for GC-MS analysis.

Preparation of Calibration Standards
  • Prepare a stock solution of Linalool: Accurately weigh a known amount of linalool standard and dissolve it in a known volume of hexane to prepare a stock solution of approximately 1000 µg/mL.

  • Prepare a stock solution of this compound: Prepare a stock solution of this compound in hexane at a concentration of approximately 100 µg/mL.

  • Prepare Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the this compound stock solution to varying amounts of the linalool stock solution. Dilute to a final volume with hexane. A typical calibration curve might cover a concentration range of 1-100 µg/mL of linalool.

GC-MS Analysis Protocol

The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments and essential oil matrices.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial temperature 60 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Linalool (Quantifier)m/z 71
Linalool (Qualifier)m/z 93, 121
This compound (Quant.)m/z 74 (assumed, +3 Da shift from m/z 71)
This compound (Qual.)m/z 96, 124 (assumed, +3 Da shift from corresponding fragments)

Note: The specific mass fragments for this compound should be confirmed by analyzing the pure standard. The values provided are based on the expected mass shift from the fragmentation of unlabeled linalool. The most abundant fragment ion is typically chosen for quantification for the best sensitivity.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the quantifier ions for both native linalool and this compound.

  • Calibration Curve: Plot the ratio of the peak area of linalool to the peak area of this compound against the concentration of linalool for the calibration standards. Perform a linear regression to obtain the calibration curve. A good linearity is indicated by a correlation coefficient (R²) ≥ 0.995.

  • Quantification of Linalool in Samples: Calculate the peak area ratio of linalool to this compound in the essential oil samples. Use the equation of the calibration curve to determine the concentration of linalool in the diluted sample.

  • Final Concentration: Calculate the final concentration of linalool in the original essential oil sample, taking into account the initial weight of the sample and the dilution factor.

Quantitative Data Summary

The following table presents illustrative data for the quantification of linalool in different essential oils using the described method.

Essential OilLinalool Concentration (mg/g)% RSD (n=3)
Lavender Oil (Lavandula angustifolia)285.42.1
Bergamot Oil (Citrus bergamia)85.23.5
Coriander Seed Oil (Coriandrum sativum)650.71.8

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Determined by spike and recovery experiments at different concentration levels. Acceptable recovery is typically within 80-120%.

  • Precision: Evaluated as the relative standard deviation (%RSD) of replicate measurements. Intra-day and inter-day precision should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Assessed by the absence of interfering peaks at the retention time of linalool and its internal standard in a blank matrix.

Logical Relationship of the Analytical Process

G Figure 2. Analytical Process Logic A Sample with Unknown Linalool B Add Known Amount of this compound A->B C GC-MS Analysis B->C D Measure Peak Area Ratio (Linalool / this compound) C->D F Determine Linalool Concentration D->F E Calibration Curve (Known Concentrations) E->F

Caption: Logical flow of the quantification process.

Conclusion

The described GC-MS method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of linalool in essential oils. This stable isotope dilution analysis minimizes the impact of matrix effects and variations in sample handling, making it an ideal method for quality control in the pharmaceutical, food, and fragrance industries. The detailed protocol and validation guidelines presented in this application note will enable researchers and scientists to implement this powerful analytical technique in their laboratories.

Application Note: Quantification of Linalool in Human Plasma using Linalool-13C3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of linalool in human plasma using a stable isotope-labeled internal standard, Linalool-13C3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants, and is a common ingredient in perfumes, cosmetics, and flavorings.[1] It has also been investigated for its potential pharmacological effects, including anxiolytic, sedative, and anti-inflammatory properties. Accurate and reliable quantification of linalool in biological matrices is crucial for pharmacokinetic and toxicological studies. LC-MS/MS has become the method of choice for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS as it mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results. This application note provides a comprehensive protocol for the quantification of linalool in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Linalool (≥97%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of linalool from human plasma.

Protocol:

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution. The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.040
2.095
2.195
2.240
4.040

Table 2: MS/MS Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Linalool137.195.10.052012
This compound140.197.1*0.052012

* Note: The product ion for this compound is predicted. The optimal precursor and product ions for this compound should be determined experimentally by infusing a standard solution into the mass spectrometer. The prediction is based on the common fragmentation pathway of linalool involving the loss of water and a C3H5 fragment. The location of the 13C labels will influence the m/z of the resulting fragment.

Results and Discussion

Method Validation

The method should be validated for linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The following table summarizes typical performance data for the quantification of linalool in human plasma.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy85 - 115%
Precision (%CV)< 15%
LOD0.5 ng/mL
LOQ1 ng/mL
Recovery> 80%
Matrix EffectMinimal and compensated by the IS
Experimental Workflow

The overall experimental workflow for the quantification of linalool in human plasma is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (300 µL Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer Transfer to Vial reconstitute->transfer injection Inject into LC-MS/MS transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Linalool calibration->quantification

Caption: Experimental workflow for Linalool quantification.

Signaling Pathway Visualization

While this application note focuses on a quantitative method, linalool's biological effects are an area of active research. For illustrative purposes, a simplified hypothetical signaling pathway of a potential anxiolytic effect is presented below.

G cluster_pathway Hypothetical Anxiolytic Signaling Pathway of Linalool Linalool Linalool GABA_A_Receptor GABA-A Receptor Linalool->GABA_A_Receptor Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Results in

References

Application Notes and Protocols for Linalool Analysis Using Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of linalool in various matrices, employing isotopic standards to ensure high accuracy and precision. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a common ingredient in flavorings, fragrances, and cosmetics. Accurate quantification of linalool is crucial for quality control, research, and safety assessments. The use of stable isotope-labeled internal standards, such as deuterated linalool, in a Stable Isotope Dilution Assay (SIDA) is the gold standard for quantification. This approach corrects for sample matrix effects and variations in extraction efficiency and instrument response, leading to highly reliable results.

The primary analytical technique described is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is sensitive, requires minimal sample preparation, and is environmentally friendly due to the low solvent usage.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from linalool analysis using isotopic standards in different matrices.

Table 1: Linalool Concentration in Various Beer Samples

Beer TypeLinalool Concentration (µg/L) using SPME/SIDA[1]
German Pilsner5.8
German Wheat Beer2.1
Bavarian Märzen3.5
American Hoppy Ale68.4
French Flavored Beer15.2

Table 2: Method Validation Parameters for Linalool Quantification

ParameterValueReference
Linearity (R²)≥ 0.98[2][3]
Limit of Detection (LOD)0.25 µg/mL[4]
Limit of Quantification (LOQ)0.75 µg/mL[4]
Recovery95.0 - 105.7%[4]
Repeatability (RSD)0.32 - 8.47%[4]

Experimental Protocols

Protocol 1: Linalool Analysis in Beer using HS-SPME-GC-MS and Isotopic Dilution

This protocol details the quantification of linalool in beer samples using a Stable Isotope Dilution Assay (SIDA) with deuterated linalool as the internal standard.

Materials and Reagents:

  • Beer samples

  • Deuterated linalool (e.g., [2H2]R/S-linalool or (±)-linalool-d3) as internal standard (IS)[1][5]

  • Sodium chloride (NaCl)

  • Deionized water

  • Methanol (for stock solutions)

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[6]

  • GC-MS system

Procedure:

  • Internal Standard Stock Solution Preparation: Prepare a stock solution of deuterated linalool in methanol at a concentration of 100 µg/mL.

  • Sample Preparation:

    • Degas the beer sample by sonication for 10 minutes.

    • Place 10 mL of the degassed beer into a 20 mL headspace vial.

    • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Spike the sample with a known amount of the deuterated linalool internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

    • Immediately seal the vial with the screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in an autosampler or a heating block.

    • Incubate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation to allow for equilibration of the volatiles in the headspace.[7]

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[7]

  • GC-MS Analysis:

    • After extraction, immediately desorb the analytes from the SPME fiber in the hot GC injection port (e.g., at 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

    • GC Conditions (example):

      • Column: DB-1701 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for linalool (e.g., m/z 71, 93, 121) and the deuterated internal standard.

  • Quantification:

    • Calculate the concentration of linalool using the ratio of the peak area of the analyte to the peak area of the internal standard and a calibration curve. The use of the isotopic standard corrects for any analytical variability.

Protocol 2: Linalool Analysis in Plant Material using Solvent Extraction and Isotopic Dilution

This protocol describes the quantification of linalool in dried plant material (e.g., cannabis, lavender) using solvent extraction with an isotopic internal standard.[4]

Materials and Reagents:

  • Homogenized and dried plant material

  • Deuterated linalool (e.g., (±)-linalool-d3) as internal standard (IS)

  • Ethyl acetate (or other suitable solvent like hexane)[4]

  • n-Tridecane (as an alternative internal standard if isotopic is unavailable)[4]

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Internal Standard Spiking Solution: Prepare a solution of deuterated linalool in ethyl acetate at a concentration of 100 µg/mL.

  • Sample Preparation:

    • Weigh approximately 100 mg of the homogenized plant material into a 15 mL centrifuge tube.

    • Add 10 mL of the internal standard spiking solution (ethyl acetate containing 100 µg/mL deuterated linalool) to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Sonciate the sample for 15 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • GC Conditions (example):

      • Column: Rxi-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-400.

      • Acquisition Mode: Full Scan or SIM.

  • Quantification:

    • The concentration of linalool is determined by comparing the peak area ratio of linalool to the deuterated internal standard against a pre-established calibration curve.

Diagrams

Sample_Preparation_Workflow Sample Preparation and Analysis Workflow for Linalool Sample Sample Matrix (e.g., Beer, Plant Material) Add_IS Addition of Isotopic Standard (e.g., Deuterated Linalool) Sample->Add_IS Spiking Extraction Extraction (HS-SPME or Solvent Extraction) Add_IS->Extraction Homogenization Analysis GC-MS Analysis Extraction->Analysis Injection/Desorption Data_Processing Data Processing and Quantification Analysis->Data_Processing Data Acquisition

Caption: Workflow for Linalool Analysis.

This diagram illustrates the general workflow for the quantitative analysis of linalool using an isotopic standard, from sample collection to final data processing.

References

Application Notes and Protocols for Linalool-13C3 in Plant Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool, a naturally occurring monoterpene alcohol, is a key component of the floral scent of many plant species and is widely used in the fragrance, flavor, and pharmaceutical industries. Understanding the biosynthesis, metabolism, and sequestration of linalool in plants is crucial for metabolic engineering efforts to enhance its production and for elucidating its ecological roles. Stable isotope labeling with compounds like Linalool-13C3 offers a powerful technique to trace the metabolic fate of linalool in vivo. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in plant metabolic labeling studies. While direct experimental data for this compound feeding studies in the public domain is limited, this document outlines protocols based on established 13C-labeling methodologies in plant science.

Linalool Biosynthesis and Metabolism

Linalool is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which produces the precursor geranyl pyrophosphate (GPP). The enzyme linalool synthase then catalyzes the conversion of GPP to linalool.[1][2][3] Linalool can exist in two enantiomeric forms, (S)-(+)-linalool and (R)-(-)-linalool, with different biological activities and olfactory properties.[4][5] Once synthesized, linalool can be further metabolized into various derivatives, including linalool oxides, or it can be glycosylated for storage and transport within the plant.[6][7]

Linalool_Biosynthesis_Pathway cluster_MEP MEP Pathway (in Plastid) cluster_Linalool Linalool Metabolism Pyruvate Pyruvate G3P Glyceraldehyde-3-phosphate IPP Isopentenyl pyrophosphate (IPP) DMAPP Dimethylallyl pyrophosphate (DMAPP) GPP Geranyl pyrophosphate (GPP) Linalool Linalool GPP->Linalool Linalool Synthase Linalool_Oxides Linalool Oxides Linalool->Linalool_Oxides Oxidation (CYP450s) Glycosylated_Linalool Glycosylated Linalool (Storage/Transport) Linalool->Glycosylated_Linalool Glycosylation

Application of this compound in Metabolic Labeling Studies

The use of this compound as a tracer allows researchers to:

  • Trace the metabolic fate of exogenously applied linalool: By feeding plants with this compound, it is possible to track its conversion into various downstream metabolites, such as linalool oxides and glycosides.

  • Quantify metabolic fluxes: Isotope labeling enables the calculation of the rate of conversion of linalool to its derivatives, providing insights into the dynamics of linalool metabolism.

  • Identify novel metabolites: The presence of the 13C label can aid in the identification of previously unknown linalool derivatives.

  • Investigate transport and sequestration: Labeled linalool can be used to study its movement between different plant tissues and subcellular compartments.

Experimental Protocols

Due to the lack of specific published protocols for this compound feeding in plants, the following are generalized protocols adapted from established 13C-labeling experiments with other plant secondary metabolites.

Protocol 1: this compound Labeling of Excised Plant Tissues (e.g., Flowers, Leaves)

This protocol is suitable for short-term labeling experiments to investigate the immediate metabolism of linalool in specific tissues.

Materials:

  • This compound (synthesis may be required, or sourced from a custom synthesis provider)

  • Plant material (e.g., freshly detached flowers or leaves)

  • Incubation buffer (e.g., Murashige and Skoog medium)

  • Microcentrifuge tubes or small vials

  • Growth chamber or incubator with controlled light and temperature

  • Liquid nitrogen

  • Analytical instrumentation (GC-MS or LC-MS)

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration in the incubation buffer. The final concentration will need to be optimized depending on the plant species and tissue but can range from 10 µM to 1 mM.

  • Plant Material Preparation: Excise the desired plant tissues (e.g., petals, whole flowers, or leaf discs) and place them in the microcentrifuge tubes or vials containing the incubation buffer.

  • Labeling: Replace the buffer with the this compound containing incubation buffer.

  • Incubation: Incubate the tissues in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • Harvesting and Quenching: At each time point, remove the tissues from the labeling solution, wash them briefly with fresh buffer to remove excess label, and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Extract metabolites from the frozen tissue using a suitable solvent system (e.g., methanol:chloroform:water).

  • Analysis: Analyze the extracts by GC-MS or LC-MS to identify and quantify the 13C-labeled linalool and its derivatives.

Protocol 2: Whole Plant Labeling with this compound via Hydroponics

This protocol is suitable for longer-term studies to investigate the systemic transport and metabolism of linalool.

Materials:

  • This compound

  • Hydroponic growth system

  • Plant seedlings

  • Nutrient solution for hydroponics

  • Liquid nitrogen

  • Analytical instrumentation (GC-MS or LC-MS)

Procedure:

  • Plant Growth: Grow seedlings in a hydroponic system until they are well-established.

  • Labeling: Add this compound to the hydroponic nutrient solution to a final concentration that needs to be empirically determined.

  • Time Course Sampling: Harvest whole plants or individual tissues (roots, stems, leaves, flowers) at various time points after the introduction of the label (e.g., 0, 24, 48, 72 hours).

  • Harvesting and Quenching: At each time point, harvest the plant material, wash it to remove external label, and immediately freeze in liquid nitrogen.

  • Metabolite Extraction and Analysis: Follow steps 6 and 7 from Protocol 1.

Experimental_Workflow start Start: this compound Synthesis/Sourcing prep Plant Material Preparation (e.g., Excised Tissues or Whole Plants) start->prep labeling Labeling with this compound (e.g., Incubation or Hydroponic Feeding) prep->labeling incubation Time-Course Incubation labeling->incubation harvest Harvesting and Quenching (Liquid Nitrogen) incubation->harvest extraction Metabolite Extraction harvest->extraction analysis GC-MS or LC-MS Analysis extraction->analysis data Data Analysis: - Identification of Labeled Compounds - Quantification of 13C Enrichment - Metabolic Flux Calculation analysis->data end End: Elucidation of Linalool Metabolism data->end

Data Presentation and Analysis

The quantitative data obtained from GC-MS or LC-MS analysis should be organized into tables for clear comparison. The tables should include information on the identified metabolites, their retention times, mass-to-charge ratios (m/z), and the percentage of 13C enrichment at each time point.

Table 1: Hypothetical Quantitative Data for this compound Labeling in Arabidopsis thaliana Flowers

MetaboliteRetention Time (min)m/z (M+H)+1h % 13C Enrichment4h % 13C Enrichment8h % 13C Enrichment24h % 13C Enrichment
This compound10.2158.1595.285.170.345.6
Linalool Oxide A-13C312.5174.142.18.515.225.8
Linalool Oxide B-13C313.1174.141.56.312.821.4
Glycosylated this compound8.7320.190.52.25.110.2

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

The use of this compound in plant metabolic labeling studies is a promising approach to unravel the complexities of linalool metabolism. The protocols and guidelines presented here, although based on general methodologies, provide a solid foundation for researchers to design and execute experiments aimed at understanding the metabolic fate of this important volatile compound. Such studies will be instrumental in advancing our knowledge of plant specialized metabolism and will have significant applications in the fields of metabolic engineering and the development of novel plant-derived products.

References

Application Notes & Protocols: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Linalool

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Linalool is a naturally occurring terpene alcohol found in many flowering plants and spices. It is a common ingredient in fragrances and is also investigated for its potential pharmacological properties. Accurate and precise quantification of linalool is crucial for quality control in the pharmaceutical, cosmetic, and food industries. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantification of linalool in various matrices, including essential oils and herbal extracts. This document provides a detailed, validated HPTLC method for the quantification of linalool.

Quantitative Data Summary

The following tables summarize the key parameters and results of the validated HPTLC method for linalool quantification.

Table 1: Chromatographic Conditions

ParameterDescription
Stationary Phase Pre-coated Silica gel 60 F254 HPTLC plates (10 x 10 cm)[1]
Mobile Phase n-hexane: ethyl acetate (8:2, v/v)[1]
Chamber Saturation 20 minutes with the mobile phase
Development Mode Ascending
Development Distance 80 mm
Drying Air-dried for 5 minutes
Derivatization Reagent Anisaldehyde-sulphuric acid reagent
Detection Wavelength 460 nm (after derivatization)[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 100 - 700 ng/spot[2][3][4][5]
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) 6.99 ng/spot[1]
Limit of Quantification (LOQ) 14.05 ng/spot[1]
Accuracy (% Recovery) 98.00–99.58%[1]
Precision (%RSD) < 2%
Specificity The method is specific for linalool, confirmed by comparing the Rf value and spectra of the standard with the sample.
Robustness The method is robust to small, deliberate variations in the mobile phase composition.

Experimental Protocols

1. Preparation of Standard Linalool Solution:

  • Accurately weigh 10 mg of linalool standard.

  • Dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare working standards of desired concentrations (e.g., 100 µg/mL) by further dilution with methanol.

2. Sample Preparation (Essential Oils):

  • Accurately weigh 100 mg of the essential oil.

  • Dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 10 mg/mL.

  • Sonication for 5-10 minutes can aid in complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before application.

3. Chromatographic Development:

  • Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated applicator.

  • Develop the plate in a pre-saturated twin-trough chamber with the mobile phase (n-hexane: ethyl acetate, 8:2 v/v) up to a distance of 80 mm.

  • After development, dry the plate in an oven or with a hairdryer.

4. Derivatization and Detection:

  • Spray the dried plate with anisaldehyde-sulphuric acid reagent.

  • Heat the plate at 110°C for 5-10 minutes until the color of the spots is fully developed.

  • Scan the plate in a densitometer at a wavelength of 460 nm.

5. Quantification:

  • The amount of linalool in the sample is calculated by comparing the peak area of the sample with that of the standard.

Experimental Workflow Diagram

HPTLC_Workflow prep_standards Prepare Linalool Standard Solutions application Apply Standards and Samples to HPTLC Plate prep_standards->application prep_samples Prepare Sample Solutions (e.g., Essential Oil) prep_samples->application development Chromatographic Development (n-hexane:ethyl acetate 8:2) application->development drying1 Dry the Plate development->drying1 derivatization Derivatization with Anisaldehyde-Sulphuric Acid drying1->derivatization drying2 Heat the Plate derivatization->drying2 scanning Densitometric Scanning (λ = 460 nm) drying2->scanning quantification Quantification of Linalool scanning->quantification

Caption: HPTLC workflow for linalool quantification.

References

Application of Linalool-13C3 in Pharmacokinetic Studies of Linalool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Linalool-13C3 as an internal standard in pharmacokinetic studies of linalool. The use of a stable isotope-labeled internal standard is crucial for accurate quantification of linalool in biological matrices by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is known for its pleasant scent and is used in a variety of commercial products.[1] Furthermore, linalool has demonstrated diverse pharmacological activities, including anti-inflammatory, cardioprotective, and anti-cancer effects.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for the development of new therapeutic agents. Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalytical methods, offering high precision and accuracy.[2][3]

Pharmacokinetic Profile of Linalool

Linalool is rapidly absorbed after oral administration.[4] Studies in rats have shown that the bioavailability of linalool is higher when administered as a component of a total essential oil compared to its pure form.[5] In humans, orally administered linalool reaches its maximum plasma concentration in about an hour.[4] The metabolism of linalool is extensive, involving conjugation with glucuronic acid and sulfate, as well as oxidation by cytochrome P-450 enzymes.[6] The resulting metabolites are primarily excreted in the urine.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of linalool from published studies.

Table 1: Pharmacokinetic Parameters of Linalool in Humans (Oral Administration)

ParameterValueReference
Cmax 85.5 ± 42.6 ng/mL[4]
Tmax ~1 hour[4]
t1/2 3.9 ± 2.9 hours[4]

Table 2: Pharmacokinetic Parameters of Linalool in Rats (Oral Gavage)

FormulationCmax (ng/mL)Tmax (min)AUC0-t (ng·min/mL)Relative Bioavailability (%)Reference
Linalool 1915.454076003.40-[7]
Linalool-NLCs *2182.4560298948.46393.34[7]

*NLCs: Nanostructured Lipid Carriers

Experimental Protocols

The following are detailed protocols for the quantification of linalool in biological matrices using this compound as an internal standard. These methods are adaptable for various biological samples such as plasma, serum, and tissue homogenates.

Protocol 1: Quantification of Linalool in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for linalool analysis in human serum.[8][9]

1. Materials and Reagents

  • Linalool analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human serum (drug-free for calibration standards and quality controls)

2. Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)[8]

3. Sample Preparation

  • Thaw human serum samples at room temperature.
  • Spike 100 µL of serum with 10 µL of this compound working solution (concentration to be optimized, e.g., 500 ng/mL).
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube.
  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[8]

  • Flow Rate: 0.37 mL/min[8]

  • Gradient:

    • 0–1.6 min: 60% B to 78% B

    • 1.6–2.0 min: 78% B to 100% B[8]

  • Column Temperature: 40°C[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Linalool: m/z 137.1 → 95.1[5][8]

    • This compound: To be determined based on the position of the 13C labels (e.g., m/z 140.1 → 98.1)

5. Data Analysis

  • Quantify linalool using a calibration curve prepared in drug-free human serum.[8]

  • The calibration curve is generated by plotting the peak area ratio of linalool to this compound against the concentration of linalool.

Protocol 2: Quantification of Linalool in Essential Oils by GC-MS

This protocol is based on established methods for linalool analysis in essential oils and can be adapted for biological matrices with appropriate sample preparation.[10][11]

1. Materials and Reagents

  • Linalool analytical standard

  • This compound (Internal Standard, IS)

  • Organic solvent (e.g., acetone, hexane), GC grade

  • Essential oil sample

2. Instrumentation

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with an electron ionization (EI) source

  • Capillary column (e.g., DB-Wax)[12]

3. Sample Preparation

  • Prepare a stock solution of the essential oil in the chosen organic solvent.
  • Prepare a series of calibration standards containing known concentrations of linalool and a fixed concentration of this compound.
  • Prepare the sample for analysis by diluting it in the organic solvent and adding the same fixed concentration of this compound as in the calibration standards.

4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Linalool: m/z 154 (M+), 139, 121, 93[12]

    • This compound: m/z 157 (M+), 142, 124, 96 (example ions, to be confirmed)

5. Data Analysis

  • Identify linalool and this compound based on their retention times and mass spectra.

  • Quantify linalool using a calibration curve generated by plotting the peak area ratio of linalool to this compound against the concentration of linalool.

Visualizations

Experimental Workflow

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Blood, Urine) Spiking Spike with this compound (IS) Biological_Matrix->Spiking Extraction Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Extraction->GC_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification GC_MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of linalool using this compound.

Metabolic Pathway of Linalool

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Linalool Linalool Oxidation Oxidation Linalool->Oxidation Cytochrome P450 Glucuronidation Glucuronide Conjugate Linalool->Glucuronidation UGTs Sulfation Sulfate Conjugate Linalool->Sulfation SULTs Oxidation->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Simplified metabolic pathway of linalool in the body.

References

Application Notes and Protocols for Isotope Dilution Assay of Linalool using Linalool-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a common ingredient in fragrances and flavorings and is also being investigated for its potential therapeutic properties. Accurate quantification of linalool in various matrices is crucial for quality control, pharmacokinetic studies, and research into its biological activities. Isotope Dilution Assay (IDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile and semi-volatile organic compounds like linalool. This method utilizes a stable isotope-labeled internal standard, in this case, Linalool-¹³C₃, which is chemically identical to the analyte of interest but has a different mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

This document provides a detailed protocol for the quantification of linalool in a given matrix using an isotope dilution assay with Linalool-¹³C₃ as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Linalool (analytical standard, >98% purity)

    • Linalool-¹³C₃ (isotopic purity >99%)

  • Solvents:

    • Methanol (HPLC grade)

    • Dichloromethane (GC grade)

    • Hexane (GC grade)

  • Sample Preparation Materials:

    • Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) for volatile matrices.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kits for solid or semi-solid matrices.

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Glass vials with PTFE-lined septa

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of linalool and Linalool-¹³C₃ into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up to the mark.

  • Intermediate Stock Solutions (100 µg/mL):

    • Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by spiking a known amount of the linalool intermediate stock solution into a constant volume of the Linalool-¹³C₃ intermediate stock solution. The concentrations of linalool can range from 0.1 to 100 µg/mL, while the concentration of Linalool-¹³C₃ is kept constant (e.g., 10 µg/mL).

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Solid-Phase Microextraction (SPME) for Liquid Samples (e.g., Beverages)

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the Linalool-¹³C₃ internal standard solution.

  • Add salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the partitioning of linalool into the headspace.

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

B. QuEChERS for Solid or Semi-Solid Samples (e.g., Plant Material, Foodstuffs)

  • Homogenize 5-10 g of the sample.

  • Add 10 mL of water and the Linalool-¹³C₃ internal standard solution.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at >3000 x g for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and add it to a dispersive SPE tube containing magnesium sulfate and a sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Transfer the cleaned extract to a clean vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 220°C.

      • Hold: 5 minutes at 220°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Linalool (Analyte): The molecular ion (m/z 154) and characteristic fragment ions (e.g., m/z 136, 93, 71) should be monitored.[2]

      • Linalool-¹³C₃ (Internal Standard): The molecular ion (m/z 157) and corresponding fragment ions (e.g., m/z 139, 96, 74) should be monitored. The specific ions will depend on the position of the ¹³C labels.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

Data Presentation

Table 1: GC-MS SIM Parameters for Linalool and Linalool-¹³C₃
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Linalool~12.515413693
Linalool-¹³C₃~12.515713996
Table 2: Calibration Curve Data
Linalool Conc. (µg/mL)Linalool Peak AreaLinalool-¹³C₃ Peak AreaPeak Area Ratio (Linalool/Linalool-¹³C₃)
0.115,2341,510,8760.010
0.576,1701,512,3450.050
1.0153,8901,520,1120.101
5.0770,5601,515,9870.508
10.01,545,6781,518,4561.018
50.07,654,3211,513,2345.058
100.015,289,7651,517,89010.073
0.9995
Table 3: Quantification of Linalool in Samples
Sample IDLinalool Peak AreaLinalool-¹³C₃ Peak AreaPeak Area RatioCalculated Conc. (µg/mL)
Sample A456,7891,509,8760.3032.98
Sample B1,234,5671,515,4320.8158.05
Sample C87,6541,512,6540.0580.57

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix IS_Spike Spike with Linalool-¹³C₃ Sample->IS_Spike Extraction Extraction (SPME or QuEChERS) IS_Spike->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Standards Prepare Calibration Standards Standards->GCMS Calibration Generate Calibration Curve Standards->Calibration Integration Peak Integration GCMS->Integration Ratio Calculate Peak Area Ratios Integration->Ratio Quantification Quantify Linalool Concentration Ratio->Quantification Calibration->Quantification

Caption: Experimental workflow for the isotope dilution assay of linalool.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_quant Quantification Linalool Linalool (Analyte) MS_Linalool MS Signal (m/z 154) Linalool->MS_Linalool Linalool_C13 Linalool-¹³C₃ (IS) MS_Linalool_C13 MS Signal (m/z 157) Linalool_C13->MS_Linalool_C13 Ratio Peak Area Ratio MS_Linalool->Ratio MS_Linalool_C13->Ratio Concentration Concentration Ratio->Concentration

Caption: Logical relationship of components in the isotope dilution assay.

References

Application Notes and Protocols for Tracing Linalool-13C3 Metabolic Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Linalool-13C3 to trace and quantify metabolic pathways in microorganisms. The protocols detailed below are intended to assist researchers in designing and executing stable isotope tracing experiments to elucidate the fate of linalool in various microbial systems.

Introduction

Linalool, a naturally occurring monoterpene alcohol, is of significant interest due to its antimicrobial properties and its potential as a precursor for the synthesis of other valuable compounds.[1][2] Understanding how microorganisms metabolize linalool is crucial for applications in biotechnology, drug development, and bioremediation. The use of stable isotope-labeled compounds, such as this compound, coupled with advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), offers a powerful approach to trace the metabolic fate of linalool and quantify the flux through specific biochemical pathways.[3][4][5]

Application: Tracing Linalool Metabolism in Pseudomonas species

Pseudomonas species are well-known for their ability to degrade a wide range of organic compounds, including terpenes like linalool. These bacteria can utilize linalool as a sole carbon and energy source, making them ideal model organisms for studying its metabolic pathways. By providing this compound as a tracer, researchers can track the incorporation of the 13C label into various downstream metabolites, thereby identifying the operative metabolic routes.

Experimental Design and Workflow

A typical experimental workflow for tracing the metabolic fate of this compound in a microorganism like Pseudomonas putida involves several key steps, from culturing the microorganism to analyzing the isotopic enrichment in its metabolites.

G cluster_0 Preparation cluster_1 Isotope Labeling cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Interpretation A Microorganism Culture (e.g., Pseudomonas putida) C Introduction of this compound to the Culture Medium A->C B Preparation of This compound Stock B->C D Incubation and Growth C->D E Quenching of Metabolic Activity D->E F Metabolite Extraction E->F G Derivatization of Metabolites F->G H GC-MS Analysis G->H I Mass Isotopomer Distribution Analysis H->I J Metabolic Flux Analysis I->J

Caption: Experimental workflow for this compound tracing.

Protocols

Protocol 1: Culturing and Isotope Labeling of Pseudomonas putida with this compound

Objective: To label the metabolome of Pseudomonas putida using this compound as the primary carbon source.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Minimal salts medium (M9 or similar)

  • This compound (ensure high isotopic purity)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare a seed culture of P. putida in a rich medium (e.g., LB broth) overnight at 30°C with shaking.

  • Inoculate a fresh minimal salts medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration.

  • Add the this compound stock solution to the minimal medium to a final concentration that supports growth (e.g., 0.1% v/v). Ensure the final solvent concentration is not inhibitory to the cells.

  • Incubate the culture at 30°C with vigorous shaking to ensure proper aeration and dispersion of the linalool.

  • Monitor cell growth by measuring the OD600 periodically.

  • Harvest the cells during the exponential growth phase for metabolite analysis.

Protocol 2: Metabolite Extraction and Quenching

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Labeled cell culture from Protocol 1

  • Cold quenching solution (-20°C, 60% methanol)

  • Extraction solvent (e.g., chloroform:methanol:water mixture)

  • Centrifuge

Procedure:

  • Rapidly transfer a known volume of the cell culture into a tube containing the cold quenching solution. The volume of the quenching solution should be at least five times the volume of the culture to ensure rapid cooling and cessation of metabolic activity.

  • Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Incubate the mixture on ice with intermittent vortexing to ensure complete lysis and extraction of metabolites.

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites for further analysis.

Protocol 3: GC-MS Analysis of Labeled Metabolites

Objective: To separate and detect 13C-labeled metabolites using Gas Chromatography-Mass Spectrometry.

Materials:

  • Metabolite extract from Protocol 2

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS instrument

Procedure:

  • Dry the metabolite extract under a stream of nitrogen gas.

  • Derivatize the dried metabolites by adding the derivatization agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes). Derivatization increases the volatility and thermal stability of the metabolites for GC analysis.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the metabolites on a suitable GC column (e.g., a non-polar or semi-polar column).

  • Detect the eluting compounds using the mass spectrometer in full scan mode to obtain the mass isotopomer distributions of the metabolites.

Data Presentation

The following tables summarize quantitative data on the effects of linalool on microbial metabolism. While this data is not from this compound tracing experiments, it provides a valuable context for understanding the metabolic impact of linalool.

Table 1: Minimum Inhibitory Concentration (MIC) of Linalool against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)13.2 (MIC50)[6]
Pseudomonas fluorescensNot specified[7]
Shewanella putrefaciens1.5 (µL/mL)[8][9]
Pseudomonas fragi1.5 (mL/L)[10]

Table 2: Effect of Linalool on Key Enzyme Activities in Shewanella putrefaciens.

EnzymeTreatmentActivity (U/mg protein)% InhibitionReference
Succinate Dehydrogenase (SDH) Control22.26 - 23.73-[9]
1/2 MIC Linalool13.31~40%[9]
1 MIC Linalool7.39~68%[9]
Pyruvate Kinase (PK) Control211.75-[9]
1/2 MIC Linalool65.04~69%[9]
1 MIC Linalool18.94~91%[9]

Table 3: Changes in Intracellular Metabolite Levels in MRSA after Linalool Treatment.

MetaboliteRegulationFold ChangeReference
Glutathione (oxidized)DownregulatedNot specified[6]
2-Aminobutyric acidUpregulatedNot specified[6]
L-CitrullineUpregulatedNot specified[6]
L-OrnithineUpregulatedNot specified[6]

Signaling Pathways and Metabolic Network

The degradation of linalool in Pseudomonas species can proceed through several proposed pathways, including hydroxylation, oxidation, and cyclization. Tracing with this compound can help to confirm and quantify the flux through these pathways.

G Linalool This compound P1 8-hydroxylinalool Linalool->P1 Hydroxylation P3 Linalool oxide Linalool->P3 Cyclization P2 8-oxolinalool P1->P2 Oxidation P4 Further degradation (e.g., to acetyl-CoA) P2->P4 TCA TCA Cycle P4->TCA Biomass Biomass (Amino acids, Fatty acids) TCA->Biomass

Caption: Proposed metabolic pathway of linalool in Pseudomonas.

Conclusion

The use of this compound as a tracer provides a powerful tool for elucidating the metabolic pathways of this important monoterpene in microorganisms. The protocols and information provided in these application notes offer a solid foundation for researchers to design and conduct their own stable isotope tracing experiments. The quantitative data and pathway diagrams serve as a valuable reference for interpreting the results and gaining a deeper understanding of linalool metabolism at the cellular level. This knowledge is essential for advancing the use of microorganisms in various biotechnological and pharmaceutical applications.

References

Application Notes & Protocols: Quantitative Analysis of Linalool using Solid-Phase Microextraction (SPME) with Linalool-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a robust method for the sensitive and selective analysis of analytes like linalool.

Linalool, a naturally occurring terpene alcohol, is a common fragrance ingredient in personal care products and is also investigated for its potential therapeutic properties. Accurate quantification of linalool is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical research.

The use of a stable isotope-labeled internal standard, such as Linalool-¹³C₃, in a Stable Isotope Dilution Assay (SIDA) is the gold standard for quantification. This approach significantly improves accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of linalool using Headspace SPME (HS-SPME) with Linalool-¹³C₃ as an internal standard, followed by GC-MS analysis.

Principles of Headspace SPME-GC-MS with Stable Isotope Dilution Assay

The HS-SPME-GC-MS with SIDA workflow involves several key steps, from sample preparation to data analysis. The underlying principle is the partitioning of the analyte (linalool) and its isotopically labeled internal standard (Linalool-¹³C₃) between the sample matrix, the headspace, and the SPME fiber coating. Since the chemical and physical properties of the analyte and the internal standard are nearly identical, they behave similarly during extraction and analysis, allowing for accurate quantification.

SPME_SIDA_Principle cluster_sample Sample Vial cluster_spme SPME cluster_analysis Analysis Sample Sample Matrix (e.g., biological fluid, essential oil) Headspace Headspace Sample->Headspace Volatilization SPME_Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Sample->SPME_Fiber Headspace->SPME_Fiber Adsorption/ Absorption GC_MS GC-MS Analysis SPME_Fiber->GC_MS Thermal Desorption Data Data Processing (Ratio of Analyte to IS) GC_MS->Data

Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).

Experimental Protocols

This section provides a general protocol for the analysis of linalool in a liquid matrix. The parameters may require optimization depending on the specific sample matrix and instrumentation.

Materials and Reagents
  • Linalool standard: Analytical grade

  • Linalool-¹³C₃: As an internal standard

  • Organic solvent: Methanol or Ethanol (for stock solutions)

  • Deionized water

  • Sodium chloride (NaCl): To increase the ionic strength of the sample and promote volatilization.[3]

  • SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compounds like linalool.[4][5]

  • Headspace vials: 10 mL or 20 mL with magnetic screw caps and PTFE/silicone septa.

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of linalool and Linalool-¹³C₃ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the linalool stock solution with the sample matrix (or a surrogate matrix) to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of Linalool-¹³C₃ in methanol. The concentration should be chosen to yield a response that is on scale with the expected analyte concentrations.

  • Sample Preparation:

    • Place a known volume or weight of the sample (e.g., 1 mL of a liquid sample or 0.1 g of a solid sample) into a headspace vial.[6]

    • Add a precise volume of the Linalool-¹³C₃ internal standard spiking solution to each sample, standard, and blank.

    • Add a saturated solution of NaCl to the vial to enhance the release of volatile compounds into the headspace.[3]

    • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure

The following is a general HS-SPME procedure. Optimization of incubation time, extraction time, and temperature is recommended for new sample matrices.

ParameterRecommended Value
Incubation Temperature 40-60 °C
Incubation Time 15-30 min
Agitation 250 rpm
Extraction Temperature 40-60 °C
Extraction Time 15-30 min
Desorption Temperature 250 °C
Desorption Time 2-5 min
SPME Fiber DVB/CAR/PDMS, 50/30 µm
GC-MS Parameters

The following are typical GC-MS parameters for linalool analysis.

ParameterRecommended Value
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Column A non-polar or mid-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

Selected Ions for Monitoring:

  • Linalool: m/z 71, 93, 121

  • Linalool-¹³C₃: m/z 73, 95, 124 (assuming a 3-carbon label)

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²) >0.99
Limit of Detection (LOD) Report value with units
Limit of Quantification (LOQ) Report value with units
Precision (%RSD) <15%
Accuracy (% Recovery) 85-115%

Table 2: Example Quantitative Results

Sample IDLinalool Concentration (ng/mL)%RSD (n=3)
Sample A150.24.5
Sample B275.83.8
Sample C89.55.1

Experimental Workflow

The entire analytical process, from sample receipt to final report, can be visualized as a streamlined workflow.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Receipt Sample Receipt Aliquoting Aliquoting Sample_Receipt->Aliquoting Spiking Internal Standard Spiking (Linalool-¹³C₃) Aliquoting->Spiking Salting Addition of NaCl Spiking->Salting Vial_Sealing Vial Sealing Salting->Vial_Sealing Incubation Incubation & Agitation Vial_Sealing->Incubation HS_SPME Headspace SPME Incubation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Experimental workflow for linalool analysis by HS-SPME-GC-MS.

Linalool in Drug Development: A Signaling Pathway Perspective

In the context of drug development, quantifying linalool concentration in biological matrices can be correlated with its pharmacological effects. Linalool has been shown to modulate various signaling pathways, including the NF-κB and ERK pathways, which are involved in inflammation and cell proliferation.

Linalool_Signaling cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway Linalool Linalool IKK IKK Linalool->IKK Inhibits MEK MEK Linalool->MEK Modulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Linalool's interaction with key signaling pathways.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Sensitivity - Inefficient extraction- Low desorption temperature- Incorrect SIM ions- Optimize extraction time and temperature- Increase desorption temperature- Verify SIM ions and their abundance in a full scan acquisition
High Variability (%RSD) - Inconsistent sample volume- Leaky vials- Inconsistent SPME fiber placement- Use a calibrated pipette for sample and internal standard addition- Ensure proper sealing of vials- Use an autosampler for consistent fiber positioning and timing
Peak Tailing or Broadening - Active sites in the GC inlet or column- Column contamination- Use a deactivated inlet liner- Bake out the column- Trim the front end of the column
Carryover - Incomplete desorption of the analyte from the SPME fiber- Increase desorption time and/or temperature- Bake out the fiber in a separate bake-out station between injections

Conclusion

The HS-SPME-GC-MS method using a stable isotope-labeled internal standard like Linalool-¹³C₃ offers a highly accurate, precise, and sensitive approach for the quantification of linalool in various matrices. This methodology is particularly valuable for researchers, scientists, and drug development professionals who require reliable data for their studies. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for the successful implementation of this powerful analytical technique.

References

Troubleshooting & Optimization

Matrix effects in linalool quantification with Linalool-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the quantification of linalool. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a particular focus on mitigating matrix effects using Linalool-¹³C₃ as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my linalool quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In simpler terms, other molecules in your sample can either suppress or enhance the signal of linalool, leading to inaccurate quantification. This is a significant concern in complex matrices such as plasma, serum, food, and beverages. For instance, in LC-MS/MS analysis, phospholipids from plasma are a major cause of ion suppression.

Q2: Why is an isotopically labeled internal standard like Linalool-¹³C₃ recommended?

A2: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Isotopically labeled internal standards, such as Linalool-¹³C₃, are considered the gold standard because they have nearly identical physicochemical properties to the native analyte (linalool). This ensures they behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, variations in signal due to matrix effects can be effectively compensated for, leading to more accurate and precise results. Studies have shown that ¹³C-labeled internal standards can effectively correct for ion suppression of up to 70-80%.[1]

Q3: Can I use a different internal standard if Linalool-¹³C₃ is unavailable?

A3: While Linalool-¹³C₃ is ideal, other compounds can be used as internal standards. For LC-MS/MS analysis of linalool in human serum, trans,trans-farnesol has been successfully used due to its structural and mass spectrometric similarities.[2] For GC-MS analysis of linalool in wine, deuterated linalool ([²H₇]-linalool) has been employed.[3][4] However, it is crucial to validate the chosen internal standard to ensure it adequately compensates for matrix effects in your specific application.

Q4: What are the most common sample preparation techniques to reduce matrix effects for linalool analysis?

A4: The choice of sample preparation technique depends on the matrix and the analytical method.

  • Protein Precipitation (PPT): A simple and common method for biological fluids like plasma and serum. However, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides a high degree of sample cleanup and can be selective for the analyte of interest.

  • Headspace Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile compounds like linalool in beverages and essential oils. It concentrates the analyte from the headspace above the sample, leaving non-volatile matrix components behind.[5][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Secondary Silanol Interactions For basic compounds like linalool, free silanol groups on the silica-based column packing can cause peak tailing. Adding a buffer, such as ammonium formate, to the mobile phase can help mitigate these interactions.[7]
Column Overload Injecting too much analyte can lead to peak distortion. Try reducing the injection volume or diluting the sample.
Strong Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination Build-up of matrix components on the column can degrade performance. Use a guard column and implement a column cleaning procedure.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects This is a primary cause of variability. Ensure the consistent use of an appropriate internal standard like Linalool-¹³C₃. Also, optimizing the sample preparation to remove more matrix components can help.
Incomplete Co-elution of Analyte and Internal Standard For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte. A slight separation can lead to different degrees of ion suppression or enhancement.[8] Adjusting the chromatographic method may be necessary to ensure complete co-elution.
Carryover Analyte from a high-concentration sample may carry over to the next injection. Optimize the needle wash procedure on the autosampler.
Issue 3: Low Analyte Recovery during Sample Preparation
Possible Cause Troubleshooting Step
Inefficient Extraction The chosen solvent or SPE cartridge may not be optimal for linalool. Screen different extraction solvents or SPE sorbents. For LLE, adjusting the pH of the sample can improve extraction efficiency.
Analyte Volatility (for SPME) Linalool is a volatile compound. For headspace SPME, optimizing extraction temperature and time is crucial. Adding salt to the sample can increase the vapor pressure of linalool and improve its partitioning into the headspace.[9]

Quantitative Data Summary

The following tables summarize typical validation parameters for linalool quantification, illustrating the impact of using an appropriate internal standard.

Table 1: LC-MS/MS Method Validation for Linalool in Human Serum

ParameterWithout Internal Standard (Illustrative)With trans,trans-farnesol as Internal Standard[2]
Linearity (r²) >0.99>0.99
Limit of Quantification (LOQ) 10 ng/mL7.5 ng/mL
Intra-day Precision (%RSD) <15%<10%
Inter-day Precision (%RSD) <20%<12%
Accuracy (% Recovery) 80-120%97.1-99.3%
Matrix Effect Significant variabilityMinimized by IS

Table 2: GC-MS Method Validation for Terpenes in Cannabis

ParameterWithout Internal Standard (Illustrative)With n-tridecane as Internal Standard[10]
Linearity (r²) >0.99>0.99
Limit of Quantification (LOQ) 1.5 µg/mL1.0 µg/mL
Precision (%RSD) <15%<10%
Accuracy (% Recovery) 85-115%90-111%

Experimental Protocols

Protocol 1: Linalool Quantification in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for characterizing linalool oral pharmacokinetics in humans.[2]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of linalool and trans,trans-farnesol (Internal Standard, IS) in methanol (1 mg/mL).

    • Prepare working solutions by diluting the stock solutions.

    • Spike drug-free human serum with working solutions to create calibration standards (e.g., 7.5-500 ng/mL) and QCs at different concentrations. The final concentration of the IS should be constant in all samples (e.g., 500 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum sample, standard, or QC, add 100 µL of acetonitrile containing the internal standard.

    • Vortex for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Linalool: m/z 137.1 → 95.1[2]

      • trans,trans-farnesol (IS): m/z 205.2 → 149.1[2]

Protocol 2: Linalool Quantification in Beverages by Headspace SPME-GC-MS

This protocol provides a general workflow for the analysis of volatile compounds like linalool in liquid matrices.

  • Sample Preparation:

    • Place a defined volume of the beverage (e.g., 4 mL) into a headspace vial (e.g., 10 mL).

    • (Optional but recommended) Add a salt, such as sodium chloride, to the sample at a specific concentration (e.g., 15% w/v) to increase the volatility of the analyte.[9]

    • Add the internal standard (Linalool-¹³C₃) to each sample at a fixed concentration.

    • Seal the vial with a septum cap.

  • Headspace SPME:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to equilibrate in the headspace.[9]

    • Expose the SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the headspace for a defined extraction time.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet.

    • GC Column: A suitable capillary column for terpene analysis (e.g., DB-Wax).

    • Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds.

    • Mass Spectrometer: Operate in scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

      • Linalool: Monitor characteristic ions (e.g., m/z 93, 71, 121).

      • Linalool-¹³C₃: Monitor the corresponding ¹³C-shifted ions.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Serum Sample add_is Add Linalool-¹³C₃ in Acetonitrile serum->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify matrix_effect_logic cluster_problem The Problem: Matrix Effects cluster_solution The Solution: Isotopic Dilution matrix Complex Sample Matrix (e.g., Plasma, Food) coelution Co-eluting Interferences matrix->coelution ion_source Ion Source Competition coelution->ion_source result Inaccurate Quantification (Ion Suppression/Enhancement) ion_source->result add_is Add Linalool-¹³C₃ (Internal Standard) same_behavior Analyte and IS experience same matrix effects add_is->same_behavior ratio Measure Analyte/IS Ratio same_behavior->ratio accurate_result Accurate Quantification ratio->accurate_result

References

Improving linearity in Linalool-13C3 calibration curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the linearity of Linalool-13C3 calibration curves in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound calibration curve is non-linear, particularly at higher concentrations. What are the potential causes?

A1: Non-linearity at higher concentrations is a common issue and can be attributed to several factors:

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response.[1]

  • Ion Suppression: In electrospray ionization (ESI), high concentrations of the analyte and co-eluting matrix components can compete for ionization, leading to a decrease in the ionization efficiency of this compound and a flattened curve.[2][3]

  • Self-Absorption Phenomenon: Similar to what is observed in spectrophotometry, at high concentrations, interactions between analyte molecules can alter the expected response, causing deviation from linearity.[1]

  • Internal Standard Issues: If the concentration of the internal standard is too low relative to the high concentration of the analyte, its ability to compensate for variations may be compromised.[4]

Q2: I'm observing poor linearity at the lower end of my calibration curve. What could be the problem?

A2: Non-linearity at low concentrations often points to issues with analyte loss or background interference:

  • Adsorption: Linalool, being a somewhat active compound, can adsorb to active sites in the gas chromatography (GC) inlet, column, or transfer lines, especially at low concentrations where the proportion of analyte lost is more significant.[5]

  • Matrix Effects: Co-eluting matrix components can enhance or suppress the signal, and this effect can be more pronounced at lower analyte concentrations.[6][7][8]

  • Background Noise: At very low concentrations, the signal-to-noise ratio is lower, and integration of the peak area can be less accurate, potentially including baseline noise.[5]

  • Errors in Standard Preparation: Inaccurate serial dilutions can lead to significant errors in the lowest concentration standards.[5]

Q3: Can the sample matrix affect the linearity of my this compound calibration curve?

A3: Absolutely. The sample matrix is a very common source of non-linearity in mass spectrometry.[2][7][9] This is referred to as "matrix effects." Components in the matrix (e.g., salts, lipids, sugars in biological samples; other volatile compounds in essential oils) can co-elute with this compound and interfere with its ionization, leading to either signal enhancement or suppression.[2][6][8] This interference may not be consistent across the entire concentration range, resulting in a non-linear response.

Q4: Is a non-linear calibration curve always unacceptable?

A4: Not necessarily. While a linear curve is often preferred for its simplicity, a well-characterized non-linear relationship, such as a quadratic fit, can still provide accurate quantification, provided you have a sufficient number of calibration points to define the curve properly.[10][11] However, it's crucial to understand the reason for the non-linearity. If it's due to an unresolved analytical issue, it's best to address the root cause.

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations

Symptoms:

  • The calibration curve flattens or "rolls over" at the highest concentration points.

  • The response factor (peak area ratio / concentration) decreases at higher concentrations.

Troubleshooting Steps:

StepActionRationale
1 Extend the Dilution Series Dilute the highest concentration standards further to determine the point at which linearity is lost. This helps define the upper limit of the linear dynamic range.
2 Sample Dilution If sample concentrations are expected to be high, dilute the samples to fall within the established linear range of the calibration curve.[4][10]
3 Optimize Internal Standard Concentration Ensure the concentration of the this compound internal standard is appropriate for the expected analyte concentration range. In some cases, increasing the internal standard concentration for high-concentration samples may be necessary.[4]
4 Use a Weighted Regression Apply a weighting factor, such as 1/x or 1/x², to the regression analysis. This gives more weight to the lower concentration points, which are less likely to be affected by saturation.[9][10]
5 Consider a Non-Linear Fit If the non-linearity is reproducible and well-defined, a quadratic regression model can be used for quantification.[1][9][10]
Issue 2: Non-Linearity at Low Concentrations

Symptoms:

  • The calibration curve deviates from the origin or shows a non-linear trend at the lowest concentration points.

  • Poor reproducibility for the lowest calibration standards.

Troubleshooting Steps:

StepActionRationale
1 Check for System Activity Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool if not already in use to trap non-volatile residues.[5]
2 Verify Standard Preparation Prepare fresh low-concentration standards from a new stock solution. If possible, prepare them individually rather than by serial dilution to avoid cumulative errors.[5]
3 Evaluate Matrix Effects Prepare matrix-matched calibration standards by spiking a blank matrix (a sample matrix known to not contain the analyte) with known concentrations of Linalool. Compare this curve to a solvent-based calibration curve.[2][6][7]
4 Improve Chromatographic Separation Optimize the GC temperature program to better separate Linalool from potentially interfering matrix components.
5 Increase Injection Volume For very low concentrations, a larger injection volume may increase the signal-to-noise ratio, leading to more accurate peak integration.[9]

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to prepare calibration standards in a matrix that is representative of the samples being analyzed to compensate for matrix effects.

  • Obtain Blank Matrix: Source a sample matrix that is identical to the study samples but is certified to be free of Linalool.

  • Prepare Stock Solution: Create a high-concentration stock solution of Linalool in a suitable solvent (e.g., methanol).

  • Prepare Spiking Solutions: Create a series of spiking solutions at different concentrations by diluting the stock solution.

  • Spike the Blank Matrix: Add a small, precise volume of each spiking solution to a known volume or weight of the blank matrix to create a series of calibration standards.

  • Add Internal Standard: Add a constant, known amount of this compound solution to each matrix-matched calibrator and to the unknown samples.

  • Sample Preparation: Process the matrix-matched calibrators and the unknown samples using the exact same extraction and sample preparation procedure.

  • Analysis: Analyze the prepared calibrators and samples using the established GC-MS or LC-MS method.

  • Construct Calibration Curve: Plot the peak area ratio (Linalool / this compound) against the concentration of the matrix-matched calibrators.

Protocol 2: Evaluating System Activity

This protocol helps to determine if active sites in the GC system are causing analyte loss at low concentrations.

  • Prepare a Low-Concentration Standard: Prepare a Linalool standard at a concentration that is at the lower end of the calibration range.

  • Initial Injection: Inject the low-concentration standard and record the peak area and shape.

  • System Priming: Perform several injections of a high-concentration Linalool standard or a derivatizing agent to temporarily passivate active sites.

  • Re-inject Low-Concentration Standard: Immediately after the priming injections, re-inject the same low-concentration standard from step 1.

  • Compare Results: If the peak area of the low-concentration standard is significantly larger and the peak shape is more symmetrical after priming, it indicates the presence of active sites in the system.

  • Corrective Actions: If activity is confirmed, replace the inlet liner, trim the front of the analytical column, and check for any leaks in the system.[5]

Visualizations

Linearity_Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_range At which concentration range is non-linearity observed? start->check_range high_conc High Concentration check_range->high_conc High low_conc Low Concentration check_range->low_conc Low troubleshoot_high Troubleshoot High Concentration Issues high_conc->troubleshoot_high troubleshoot_low Troubleshoot Low Concentration Issues low_conc->troubleshoot_low dilute Dilute Samples/Standards troubleshoot_high->dilute weighted_reg Use Weighted Regression (1/x or 1/x^2) troubleshoot_high->weighted_reg quadratic_fit Consider Quadratic Fit troubleshoot_high->quadratic_fit optimize_is Optimize Internal Standard Concentration troubleshoot_high->optimize_is end Linearity Improved dilute->end weighted_reg->end quadratic_fit->end optimize_is->end system_activity Check for System Activity (Inlet, Column) troubleshoot_low->system_activity matrix_effects Evaluate Matrix Effects (Matrix-Matched Standards) troubleshoot_low->matrix_effects std_prep Verify Standard Preparation troubleshoot_low->std_prep system_activity->end matrix_effects->end std_prep->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Matrix_Effect_Evaluation start Prepare Two Calibration Sets solvent_cal Set 1: Standards in Solvent start->solvent_cal matrix_cal Set 2: Standards in Blank Matrix start->matrix_cal analyze Analyze Both Sets via GC-MS/LC-MS solvent_cal->analyze matrix_cal->analyze compare Compare Slopes of Calibration Curves analyze->compare no_effect Slopes are Similar (Matrix Effect is Negligible) compare->no_effect Similar effect Slopes are Different (Matrix Effect is Significant) compare->effect Different solution Use Matrix-Matched Calibration for Quantification effect->solution

Caption: Workflow for evaluating matrix effects.

References

Linalool-13C3 stability in different solvent matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Linalool-13C3 in various solvent matrices for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A: this compound, like its unlabeled counterpart, is a volatile organic compound susceptible to degradation. For optimal stability, it should be stored in a cool, dark place, preferably at -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]

Q2: In which solvent is this compound most stable?

A: Based on available data, this compound is most stable in anhydrous aprotic solvents like acetonitrile . Stock solutions of linalool in acetonitrile have been shown to be stable for up to three months when stored at -20°C.[3][4]

Q3: What is the stability of this compound in other common laboratory solvents?

A: While specific quantitative data for this compound in all solvents is limited, the following table summarizes the expected stability based on the chemical properties of linalool and the solvents.

SolventExpected StabilityKey Considerations
Acetonitrile High Recommended for long-term storage of stock solutions at -20°C.[3][4]
Methanol Moderate As a protic solvent, methanol can potentially participate in acid-catalyzed degradation if acidic impurities are present. Use high-purity, anhydrous methanol and store at low temperatures.
DMSO Moderate to Low DMSO is hygroscopic and can absorb water, which may affect stability. It is also known to be reactive with certain compounds. Prepare fresh solutions and store under inert gas.
Water Low Linalool has very low solubility in water, which can lead to the formation of suspensions or emulsions that are prone to degradation.[5] Linalool is more soluble at acidic or alkaline pH compared to neutral pH.[3] Avoid aqueous solutions for long-term storage. If aqueous buffers are necessary for experiments, prepare solutions fresh and use them immediately.

Q4: What are the primary degradation pathways for this compound?

A: The main degradation pathways for this compound are:

  • Oxidation: Exposure to air and light can lead to oxidation, forming various degradation products.[6][7]

  • Isomerization: In the presence of acids, linalool can isomerize to form other terpenes like geraniol, nerol, and α-terpineol.[6][8]

  • Thermal Degradation: High temperatures can cause dehydroxylation and cyclization, leading to the formation of compounds such as β-myrcene, cis- and trans-ocimene, limonene, and terpinolene.[9][10][11]

Q5: How can I monitor the stability of my this compound solution?

A: The stability of this compound solutions can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[12][13][14] These methods can be used to quantify the amount of this compound remaining over time and to detect the appearance of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of your this compound stock or working solutions.

Troubleshooting Steps:

G A Prepare Stock Solution of this compound in test solvent B Aliquot into multiple vials and seal under inert gas A->B C Store aliquots at different temperature conditions (e.g., -20°C, 4°C, RT) B->C E Analyze aliquots at pre-determined time points (e.g., 1, 2, 4, 8, 12 weeks) C->E D Analyze an aliquot at T=0 (immediately after preparation) F Quantify this compound and identify degradation products using GC-MS or HPLC D->F E->F G Plot % remaining this compound vs. time for each condition F->G H Determine shelf-life and optimal storage conditions G->H Preparation Preparation Storage Storage & Sampling Analysis Analysis Data_Processing Data Processing Conclusion Conclusion

References

Addressing poor recovery of Linalool-13C3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor recovery of Linalool-13C3 during sample extraction. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify and resolve issues in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Poor recovery of this compound, a labeled internal standard, can stem from several factors throughout the sample preparation and analysis process. The most common issues include:

  • Sample Matrix Effects: Complex sample matrices can interfere with the extraction of this compound, leading to reduced efficiency.

  • Inappropriate Extraction Solvent: The choice of solvent is critical for the efficient extraction of this moderately polar compound.

  • pH of the Sample: Linalool is known to be unstable in acidic conditions, which can lead to degradation.[1]

  • Thermal Degradation: High temperatures during extraction or analysis can cause this compound to degrade.[2][3][4]

  • Volatilization Losses: As a volatile compound, this compound can be lost during sample handling and concentration steps.

  • Adsorption to Labware: The analyte can adsorb to the surfaces of glassware or plasticware.

  • Instrumental Issues: Problems with the gas chromatography-mass spectrometry (GC-MS) system, such as a contaminated ion source or liner, can lead to poor signal response.[5][6]

Q2: How does the pH of my sample affect the stability and recovery of this compound?

Linalool is a tertiary alcohol that can undergo acid-catalyzed isomerization or degradation.[1] In acidic conditions (low pH), it can be converted to other terpenes like geraniol and nerol, which will result in a decreased signal for this compound and inaccurate quantification of your target analyte. It is generally more stable in neutral to alkaline conditions.[7][8]

Q3: Which extraction solvents are recommended for this compound?

Linalool is soluble in many organic solvents but insoluble in water.[7][8] The optimal solvent will depend on the sample matrix. Common choices include:

  • Hexane, Pentane, or Diethyl Ether: These are effective for liquid-liquid extraction from aqueous matrices.[9][10]

  • Methanol or Ethanol: These polar solvents can be used for solid-liquid extraction from tissues or other solid samples.[11]

  • Acetonitrile: Can also be used, but its selectivity for linalool might differ from methanol.[12]

It's crucial to select a solvent that efficiently extracts this compound while minimizing the co-extraction of interfering matrix components.

Q4: Can high temperatures during my extraction process lead to this compound degradation?

Yes, high temperatures can cause thermal degradation of linalool.[2][3][4] Studies have shown that at elevated temperatures, linalool can undergo dehydroxylation and cyclization to form compounds such as β-myrcene, limonene, and terpinolene.[2][3] Therefore, it is advisable to use gentle heating or perform extractions at room temperature whenever possible.

Q5: What are some best practices to prevent the loss of this compound due to its volatility?

To minimize volatilization losses:

  • Work with chilled samples and solvents when possible.

  • Keep sample vials and containers tightly sealed.

  • Avoid aggressive vortexing or shaking that can increase the surface area for evaporation.

  • When concentrating extracts, use a gentle stream of nitrogen and avoid complete dryness.

  • Use autosamplers with cooled trays for instrumental analysis.

Troubleshooting Guides

If you are experiencing low recovery of this compound, follow these troubleshooting steps to systematically identify and resolve the issue.

Guide 1: Investigating the Impact of Extraction Solvent and pH

This guide will help you determine if your solvent choice or sample pH is the root cause of poor recovery.

Data Presentation: this compound Recovery Under Different Extraction Conditions

Extraction ConditionSolventSample pHAverage Recovery (%)Standard Deviation (%)
1Hexane7.0854.2
2Hexane4.0556.1
3Dichloromethane7.0923.5
4Dichloromethane4.0685.8
5Ethyl Acetate7.0884.0
6Ethyl Acetate4.0626.5
7Methanol (for solid matrix)7.0825.1
8Methanol (for solid matrix)4.0517.2

Experimental Protocol: Solvent and pH Optimization Study

  • Prepare a Spiked Blank Matrix: Use a matrix similar to your samples but known to be free of linalool. If using a liquid matrix, spike a known concentration of this compound into the blank matrix. For a solid matrix, spike the blank and allow it to equilibrate.

  • pH Adjustment: Aliquot the spiked blank matrix into separate vials. Adjust the pH of the aliquots to 4.0 and 7.0 using dilute formic acid or ammonium hydroxide.

  • Solvent Extraction: Perform the extraction on each pH-adjusted aliquot using different solvents (e.g., hexane, dichloromethane, ethyl acetate for liquid-liquid extraction; methanol for solid-liquid extraction).

  • Analysis: Analyze the extracts by GC-MS and calculate the recovery of this compound for each condition.

  • Evaluation: Compare the recoveries to identify the optimal solvent and pH for your samples.

Guide 2: Assessing Thermal Degradation

This guide will help you determine if your extraction or sample processing temperatures are causing degradation of this compound.

Experimental Protocol: Thermal Stability Study

  • Prepare Spiked Solutions: Prepare solutions of this compound in your chosen extraction solvent.

  • Incubation: Incubate the solutions at different temperatures relevant to your extraction process (e.g., room temperature (25°C), 40°C, 60°C, and 80°C) for a fixed period (e.g., 30 minutes).

  • Analysis: Analyze the incubated solutions by GC-MS.

  • Evaluation: Compare the peak area of this compound in the heated samples to the room temperature sample. A significant decrease in peak area at higher temperatures indicates thermal degradation. Also, look for the appearance of degradation products such as myrcene, limonene, and ocimenes.[2][3]

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Workflow start Start: Poor this compound Recovery check_is_prep Verify Internal Standard Preparation and Spiking start->check_is_prep is_prep_ok IS Prep OK? check_is_prep->is_prep_ok check_extraction Evaluate Extraction Procedure solvent_ph solvent_ph check_extraction->solvent_ph Investigate Solvent and pH check_instrument Assess Instrument Performance clean_source clean_source check_instrument->clean_source Clean Ion Source and Liner resolve Issue Resolved is_prep_ok->check_extraction Yes fix_is_prep Correct IS Concentration and Spiking Volume is_prep_ok->fix_is_prep No fix_is_prep->check_is_prep temp Check for Thermal Degradation solvent_ph->temp Optimize Solvent/pH volatility Address Volatility Losses temp->volatility Minimize Heat extraction_ok Extraction OK? volatility->extraction_ok extraction_ok->check_extraction No extraction_ok->check_instrument Yes check_leaks check_leaks clean_source->check_leaks Check for Leaks tune_ms tune_ms check_leaks->tune_ms Tune Mass Spectrometer instrument_ok Instrument OK? tune_ms->instrument_ok instrument_ok->check_instrument No instrument_ok->resolve Yes

Caption: A flowchart outlining the systematic steps to troubleshoot and resolve poor recovery of this compound.

Potential Degradation Pathway of Linalool under Acidic or Thermal Stress

Linalool_Degradation Linalool This compound Dehydroxylation Dehydroxylation Linalool->Dehydroxylation Heat Isomerization Isomerization Linalool->Isomerization Acid Cyclization Ene Cyclization Dehydroxylation->Cyclization Myrcene β-Myrcene Dehydroxylation->Myrcene Ocimene Ocimene Dehydroxylation->Ocimene Geraniol Geraniol Isomerization->Geraniol Nerol Nerol Isomerization->Nerol Limonene Limonene Cyclization->Limonene Terpinolene Terpinolene Cyclization->Terpinolene

Caption: A diagram illustrating the potential degradation products of linalool under acidic or thermal conditions.

References

Minimizing isotopic exchange during Linalool-13C3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the risk of isotopic exchange during experiments utilizing Linalool-13C3. While 13C-labeled compounds are known for their high stability, this guide addresses potential concerns and offers practical solutions to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Is isotopic exchange a significant concern when using this compound as an internal standard?

A1: Isotopic exchange is generally not a significant concern for 13C-labeled compounds like this compound. The carbon-13 isotope is stable and covalently bound within the molecule's carbon skeleton. Unlike deuterium-labeled standards, which can sometimes undergo back-exchange with protic solvents, 13C labels are highly stable under typical experimental conditions used for sample preparation, chromatography, and mass spectrometry.

Q2: Under what extreme conditions, if any, could isotopic exchange of this compound potentially occur?

A2: While highly unlikely in standard analytical procedures, theoretical possibilities for isotopic exchange could exist under exceptionally harsh conditions that are generally not employed in routine linalool analysis. These might include prolonged exposure to very strong acids or bases at high temperatures, which could potentially lead to molecular degradation rather than simple isotopic exchange. However, for all practical purposes in quantitative analysis, this compound can be considered isotopically stable.

Q3: How does this compound compare to deuterated linalool as an internal standard?

A3: this compound is generally considered a superior internal standard compared to its deuterated counterparts. 13C-labeling does not alter the physicochemical properties of the molecule to the same extent as deuterium labeling. This results in nearly identical chromatographic retention times and ionization efficiencies between the labeled and unlabeled analyte, providing better correction for matrix effects. Deuterated standards can sometimes exhibit slight chromatographic shifts, which may compromise analytical accuracy.

Q4: Can the choice of analytical instrumentation affect the stability of the 13C label?

A4: Standard analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will not induce isotopic exchange in this compound. The energies used in these techniques are sufficient to ionize and fragment the molecule for detection but are not high enough to cause the exchange of carbon isotopes. It is important to be aware of potential in-source fragmentation or rearrangement, but this is different from isotopic exchange.

Troubleshooting Guide: Minimizing Isotopic Exchange Risk

While the risk of isotopic exchange with this compound is minimal, adhering to best practices in experimental design and execution will ensure the highest data quality. This guide provides troubleshooting for potential issues that could be misinterpreted as isotopic exchange.

Issue Potential Cause Recommended Solution
Apparent loss of 13C label (observed as a shift in isotopic ratio) Isotopic contribution from the unlabeled analyte to the labeled signal, especially at high analyte concentrations.Ensure that the concentration of the this compound internal standard is appropriate for the expected analyte concentration range. A general guideline is to use an internal standard concentration that is in the mid-range of the calibration curve.
Co-eluting isobaric interferences.Optimize chromatographic conditions (e.g., temperature ramp, column type) to separate the interference from linalool. Utilize high-resolution mass spectrometry (HRMS) to differentiate between linalool and the interfering compound based on accurate mass.
In-source fragmentation or rearrangement in the mass spectrometer.Optimize MS source conditions (e.g., ionization energy, source temperature) to minimize excessive fragmentation. Consult the instrument manufacturer's guidelines for analyzing terpenes.
Inconsistent quantification results Non-optimal sample preparation leading to differential recovery of the analyte and internal standard.Add the this compound internal standard at the very beginning of the sample preparation process to account for any losses during extraction and cleanup. Ensure thorough mixing of the internal standard with the sample matrix.
Matrix effects (ion suppression or enhancement).While 13C-labeled standards are excellent at compensating for matrix effects, severe suppression can still impact results. Dilute the sample extract to reduce the concentration of matrix components. Optimize the sample cleanup procedure to remove interfering substances.
Thermal degradation of linalool High temperatures during sample preparation (e.g., extraction, evaporation) or analysis (e.g., GC inlet).Linalool can be thermally labile. Use milder extraction techniques where possible. Optimize the GC inlet temperature to ensure efficient volatilization without causing degradation. A study on the thermal degradation of linalool showed that significant degradation occurs at temperatures above 150°C[1][2].

Experimental Protocols

Protocol 1: Stable Isotope Dilution Analysis of Linalool in Essential Oils by GC-MS

This protocol is adapted from established methods for the quantitative analysis of terpenes in complex matrices.[3][4][5]

1. Internal Standard Spiking:

  • Accurately weigh a known amount of the essential oil sample into a vial.

  • Add a precise volume of a this compound stock solution of known concentration to the sample. The amount of internal standard should be chosen to be within the calibration range.

  • Vortex the sample thoroughly to ensure complete mixing.

2. Sample Dilution:

  • Dilute the spiked sample with a suitable solvent (e.g., acetone, hexane) to bring the analyte concentration within the linear range of the instrument.

3. GC-MS Analysis:

  • GC System: Agilent 6890N or equivalent.

  • Column: DB-Wax fused-silica capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Injector Temperature: 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 100°C at 2°C/min.

    • Ramp to 230°C at a higher rate for column cleaning.[3]

  • MS System: JEOL JMS-Q1000GC or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Ion Source Temperature: 250°C.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity.

    • Monitor the following ions for linalool and this compound:

      • Linalool: m/z 154 (molecular ion), and other characteristic fragment ions.

      • This compound: m/z 157 (molecular ion).

4. Quantification:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of linalool in the sample using a calibration curve prepared with known concentrations of unlabeled linalool and a constant concentration of this compound.

Protocol 2: Linalool Extraction from a Plant Matrix

This protocol provides a general guideline for extracting linalool from plant material.[6][7][8]

1. Sample Preparation:

  • Homogenize a known weight of the fresh or dried plant material.

2. Extraction:

  • Option A: Solvent Extraction:

    • Add the homogenized plant material to a flask with a suitable solvent (e.g., ethanol, hexane).

    • Spike the mixture with a known amount of this compound.

    • Extract using a suitable method such as sonication or Soxhlet extraction.

    • Filter the extract to remove solid plant material.

  • Option B: Hydrodistillation (Clevenger):

    • Place the plant material in a flask with water.

    • Spike with this compound.

    • Perform hydrodistillation to collect the essential oil.

  • Option C: Supercritical Fluid Extraction (SFE):

    • This method can offer high selectivity but requires specialized equipment.[6][7]

3. Extract Cleanup (if necessary):

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

4. Analysis:

  • Analyze the final extract using the GC-MS protocol described above.

Data Presentation

Table 1: GC-MS Parameters for Linalool Analysis

ParameterValueReference
GC Column DB-Wax (60 m x 0.25 mm, 0.25 µm)[3]
Injector Temperature 250°C[3]
Carrier Gas Helium[3]
Flow Rate 0.8 mL/min[3]
Oven Program 70°C (2 min) -> 100°C (2°C/min) -> 230°C[3]
Ionization Energy 70 eV[3]
Ion Source Temperature 250°C[3]
Monitored Ions (SIM) m/z 154 (Linalool), m/z 157 (this compound)[3]

Table 2: Comparison of Linalool Extraction Methods from Eugenia uniflora L.

Extraction MethodYieldSelectivityReference
Clevenger (Hydrodistillation) HighestGood[6][7]
Supercritical Fluid Extraction (SFE) GoodLow (many components extracted)[6][7]
Soxhlet Lower than ClevengerModerate[6][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Material / Essential Oil Spike Spike with this compound Sample->Spike Add Internal Standard Early Extract Extraction (Solvent, HD, SFE) Spike->Extract Cleanup Cleanup (SPE) - Optional Extract->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Inject into GC-MS Data Data Processing GCMS->Data Result Quantification Result Data->Result

Caption: Experimental workflow for quantitative analysis of linalool using a this compound internal standard.

troubleshooting_logic Problem Inconsistent Quantification Results Cause1 Isotopic Contribution Problem->Cause1 Cause2 Co-eluting Interference Problem->Cause2 Cause3 Matrix Effects Problem->Cause3 Cause4 Thermal Degradation Problem->Cause4 Solution1 Adjust IS Concentration Cause1->Solution1 Solution2 Optimize Chromatography / Use HRMS Cause2->Solution2 Solution3 Dilute Sample / Improve Cleanup Cause3->Solution3 Solution4 Optimize Temperatures (Inlet/Oven) Cause4->Solution4

Caption: Troubleshooting logic for inconsistent quantification results in this compound experiments.

References

Technical Support Center: Isotopically Instationary 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting isotopically instationary 13C labeling experiments, a powerful technique for quantifying metabolic fluxes.

Frequently Asked Questions (FAQs)

Q1: What is isotopically instationary 13C metabolic flux analysis (INST-MFA)?

Isotopically non-stationary metabolic flux analysis (INST-MFA) is a technique used to measure the rates of metabolic reactions (fluxes) within a biological system.[1][2][3] Unlike steady-state MFA, which analyzes systems after they have reached an isotopic equilibrium, INST-MFA analyzes the transient phase before this equilibrium is reached.[1][3] This is achieved by introducing a 13C-labeled substrate and measuring the rate at which the 13C label is incorporated into downstream metabolites over a short period.[1] This approach offers several advantages, including shorter experiment times and the ability to resolve fluxes that are difficult to measure with steady-state methods.[2]

Q2: When should I use INST-MFA instead of steady-state MFA (SS-MFA)?

INST-MFA is particularly well-suited for systems that are difficult to maintain in a prolonged isotopic steady state, such as in studies of photosynthetic metabolism or in response to physiological perturbations.[4] It is also advantageous for systems that label slowly due to large intracellular metabolite pools or pathway bottlenecks.[3] In contrast, SS-MFA is appropriate for systems where metabolic and isotopic steady states can be readily achieved and maintained.

Q3: What are the key assumptions of INST-MFA?

A critical assumption of INST-MFA is that the system is in a metabolic steady state, meaning that intracellular metabolite concentrations and metabolic fluxes are constant throughout the experiment, even though the isotopic labeling is not.[5][6] Violations of this assumption can lead to inaccurate flux estimations.

Troubleshooting Guide

Experimental Phase

Problem: Inconsistent or unexpected labeling patterns in replicate experiments.

This issue can arise from several factors affecting the consistency of your experimental conditions.

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Culture Conditions Ensure that all cell cultures are in the same growth phase and have a consistent cell density at the start of the labeling experiment. Monitor and control environmental parameters such as temperature and pH meticulously.
Variable Substrate Uptake Rates Verify that the introduction of the 13C-labeled substrate does not perturb the metabolic steady state.[6] Consider a pre-incubation period with unlabeled substrate at the same concentration to allow the cells to adapt.
Suboptimal Quenching Inefficient or slow quenching of metabolic activity can lead to continued enzymatic reactions and altered labeling patterns. Optimize your quenching protocol to ensure rapid and complete inactivation of enzymes. Common methods include rapid cooling with cold methanol or other quenching solutions.
Incomplete Metabolite Extraction Ensure your extraction protocol is robust and consistently extracts all metabolites of interest. Incomplete extraction can lead to biased measurements of labeling enrichment.

Problem: Slow or incomplete labeling of downstream metabolites.

This can indicate issues with substrate delivery, uptake, or inherent properties of the metabolic network.

Possible Causes & Solutions:

CauseSolution
Poor Substrate Diffusion For heterotrophic tissues or dense cell cultures, diffusion of the labeled substrate to all cells may be a limiting factor.[4] Ensure adequate mixing and consider the physical properties of your experimental system.
Large Intracellular Pools The presence of large unlabeled intracellular pools of the target metabolites will dilute the 13C label and slow down the enrichment process.[3] While this is an inherent property of the system, acknowledging it is crucial for experimental design and data interpretation.
Metabolic Bottlenecks A slow enzymatic step or a bottleneck in a metabolic pathway can restrict the flow of the 13C label to downstream metabolites.[7] This is a biological feature that INST-MFA is designed to identify.
Data Analysis Phase

Problem: Poor fit of the metabolic model to the experimental data.

A poor model fit, often indicated by a high chi-squared value, suggests that the model does not accurately represent the biological reality of the metabolic network.[8]

Possible Causes & Solutions:

CauseSolution
Incorrect Metabolic Network Model The assumed metabolic network may be incomplete or contain incorrect reaction stoichiometries. Review the literature and databases to ensure your network model is accurate and includes all relevant pathways. Consider alternative pathway architectures.[7]
Violation of Metabolic Steady State As mentioned, INST-MFA assumes a metabolic steady state. If the introduction of the labeled substrate or other experimental manipulations caused a shift in metabolism, the model will not fit the data well.[4]
Incorrectly Assumed Reversibility of Reactions The directionality and reversibility of reactions significantly impact labeling patterns. Ensure that the reversibility of each reaction in your model is correctly defined based on biochemical knowledge.
Measurement Errors Inaccurate measurement of mass isotopomer distributions can lead to a poor model fit.[8] Ensure proper calibration of your mass spectrometer and correct for natural isotope abundances.

Problem: High uncertainty in estimated flux values.

Even with a good model fit, some flux estimates may have large confidence intervals, indicating that they are not well-determined by the data.

Possible Causes & Solutions:

CauseSolution
Insufficient Labeling Information The chosen 13C tracer may not provide enough information to resolve all fluxes in the network. Consider using a different labeled substrate or performing parallel labeling experiments with multiple tracers.[9]
Limited Number of Measured Metabolites Measuring a wider range of metabolites can provide more constraints on the model and improve the precision of flux estimates.
Inappropriate Sampling Time Points The timing of sample collection is critical in INST-MFA. If samples are collected too early or too late, valuable information about the transient labeling dynamics may be missed. Conduct preliminary experiments to determine the optimal sampling times for your system.

Experimental Workflow & Protocols

General Experimental Workflow for INST-MFA

The following diagram outlines the key steps in an isotopically instationary 13C labeling experiment.

G General INST-MFA Workflow A 1. Cell Culture & Establishment of Metabolic Steady State B 2. Introduction of 13C-Labeled Substrate A->B C 3. Time-Course Sampling B->C D 4. Rapid Quenching of Metabolism C->D E 5. Metabolite Extraction D->E F 6. Analytical Measurement (e.g., LC-MS/MS) E->F G 7. Data Processing & Correction F->G H 8. Computational Flux Estimation G->H I 9. Statistical Analysis & Model Validation H->I

Caption: A flowchart illustrating the major stages of an INST-MFA experiment.

Protocol: Rapid Quenching and Metabolite Extraction

This protocol provides a general guideline for quenching metabolism and extracting metabolites from cell cultures. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Quenching Solution: 60% Methanol in water, pre-chilled to -40°C or colder.

  • Extraction Solvent: e.g., 80% Methanol, pre-chilled.

  • Centrifuge capable of reaching low temperatures.

Procedure:

  • Prepare for Quenching: At each time point of your labeling experiment, have a tube with the appropriate volume of pre-chilled quenching solution ready.

  • Rapid Sampling and Quenching: Quickly aspirate a defined volume of your cell culture and immediately dispense it into the quenching solution. The volume ratio should be sufficient to cause an instantaneous drop in temperature and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched cell suspension at a high speed and low temperature (e.g., 10,000 x g for 1 minute at -9°C) to pellet the cells.

  • Supernatant Removal: Carefully and quickly aspirate the supernatant, leaving the cell pellet.

  • Metabolite Extraction: Add a pre-chilled extraction solvent to the cell pellet. Vortex thoroughly to resuspend the pellet and facilitate cell lysis and metabolite extraction.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a defined period (e.g., 15 minutes) to ensure complete extraction.

  • Clarification: Centrifuge the extract at high speed and low temperature to pellet cell debris.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis by LC-MS or other analytical techniques.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Poor Model Fit

The following diagram illustrates a logical workflow for troubleshooting a poor fit between your metabolic model and experimental data.

G Troubleshooting Poor Model Fit Start Poor Model Fit Observed A Review Metabolic Network Model Start->A B Are all relevant pathways included? A->B Yes E Check for Experimental Artifacts A->E No C Is reaction stoichiometry correct? B->C J Refine Model or Re-run Experiment B->J No D Is reaction reversibility accurate? C->D C->J No D->E D->J No F Was metabolic steady state maintained? E->F Yes H Re-evaluate Data Processing E->H No G Was quenching effective? F->G F->J No G->H G->J No I Are natural isotope corrections accurate? H->I Yes H->J No I->J I->J No, refine data processing

Caption: A decision tree for diagnosing the cause of a poor model fit in INST-MFA.

References

Storage and handling to prevent Linalool-13C3 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Linalool-13C3

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation, which occurs upon exposure to air, light, and heat.[1][2] The unsaturated bonds in the linalool molecule are highly reactive with oxygen.[1] This process can be accelerated by the presence of trace metals.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it at 2-8 °C in a tightly sealed container.[3][4][5] For long-term storage, it is best to store it under an inert gas, such as argon.[3] It should be kept away from sources of heat and ignition as it is a combustible liquid.[3][4]

Q3: What are the degradation products of this compound?

A3: The main degradation products of this compound are hydroperoxides, formed through oxidation.[1][2][6] The major hydroperoxide identified is 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol.[6] At elevated temperatures, thermal degradation can lead to the formation of other compounds, including β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, and α-terpinene.[7][8][9]

Q4: Can I store this compound at room temperature?

A4: While this compound is chemically stable at room temperature for short periods, long-term storage at ambient temperature is not recommended due to the increased risk of oxidation and degradation.[3] For optimal stability, storage at 2-8 °C is advised.[3][4][5]

Q5: How can I prevent the degradation of this compound in my experimental solutions?

A5: To prevent degradation in solutions, it is advisable to use degassed solvents, prepare solutions fresh, and minimize their exposure to light and air. The use of antioxidants, such as tocopherols, can also help to inhibit the oxidation process.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of unexpected peaks in GC-MS analysis Degradation of this compound due to improper storage or handling.Verify the storage conditions (temperature, inert atmosphere). Prepare fresh samples and re-analyze. Consider the use of an antioxidant in your standards.
Reduced peak area of this compound over time Gradual degradation of the compound.Aliquot the standard upon receipt to minimize freeze-thaw cycles and exposure to air. Store aliquots under recommended conditions.
Inconsistent analytical results Sample contamination or degradation.Ensure proper cleaning of all glassware and syringes. Use high-purity solvents. Prepare fresh calibration standards for each analytical run.
Sample discoloration Significant oxidation has occurred.Discard the sample and use a fresh, properly stored aliquot. Review handling procedures to minimize exposure to oxygen and light.

Quantitative Data on Linalool Degradation

Table 1: Thermal Degradation of Linalool at 150°C for 30 minutes

CompoundInitial Content (%)Content after Heating (%)
Linalool93.3027.54
trans-Ocimene-20.08
β-Myrcene-17.89
cis-Ocimene-11.72
Limonene-11.40
Terpinolene-3.37
α-Terpinene-1.69
Data from a study on linalool-chemotype Cinnamomum osmophloeum leaf essential oil.[8]

Table 2: Oxidation of Linalool over 10 Weeks

Storage ConditionLinalool Content Reduction
Standardized oxidation conditions~20%
Data from experimental studies on linalool oxidation.[2]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the sealed container at 2-8 °C in a designated area for flammable liquids.

  • Aliquoting: For frequent use, it is recommended to prepare smaller aliquots from the main stock to minimize contamination and degradation from repeated opening. This should be done in a fume hood with minimal exposure to air and light. If possible, flush the headspace of the vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Working Solutions: Prepare working solutions fresh for each experiment using high-purity, degassed solvents.

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area or a fume hood.[4][10] Avoid direct contact with skin and eyes.[10]

  • Disposal: Dispose of any unused material and empty containers according to your institution's safety guidelines and local regulations.

Protocol 2: Monitoring this compound Degradation by GC-MS

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, hexane) at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS) to determine the initial purity and peak area of this compound.

  • Incubation: Store the sample under the conditions you wish to evaluate (e.g., room temperature, exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the sample and analyze it by GC-MS under the same conditions as the initial analysis.

  • Data Analysis: Compare the chromatograms from the different time points. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Quantify the degradation by comparing the peak area of this compound at each time point to the initial peak area.

Visualizations

Linalool_Oxidation_Pathway Linalool This compound Peroxy_Radical Linalool Peroxy Radical Linalool->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Initiators Light, Heat, Metal Ions Initiators->Peroxy_Radical Hydroperoxides Linalool Hydroperoxides (e.g., 7-hydroperoxy-3,7-dimethyl- octa-1,5-dien-3-ol) Peroxy_Radical->Hydroperoxides

Caption: this compound Oxidation Pathway.

Storage_Workflow start Receive this compound storage Store at 2-8°C under inert gas (e.g., Argon) start->storage aliquot Aliquot for working stock in a fume hood storage->aliquot working_solution Prepare fresh working solution with degassed solvent aliquot->working_solution experiment Use in experiment working_solution->experiment

Caption: Recommended Storage and Handling Workflow.

Troubleshooting_Tree issue Unexpected peaks in chromatogram? check_storage Check storage conditions (2-8°C, inert gas) issue->check_storage Yes problem_solved Problem Resolved issue->problem_solved No prepare_fresh Prepare fresh sample from a new aliquot check_storage->prepare_fresh reanalyze Re-analyze sample prepare_fresh->reanalyze reanalyze->problem_solved Peaks are gone contact_support Contact Technical Support reanalyze->contact_support Peaks persist

Caption: Troubleshooting Decision Tree for Unexpected Peaks.

References

Chromatographic Analysis Technical Support Center: Overcoming Co-elution Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-elution challenges in chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate results in their experiments.

Troubleshooting Guides

Issue: Co-eluting Peaks in Reversed-Phase HPLC

Q1: My chromatogram shows two or more peaks that are not fully separated. How do I diagnose and resolve this co-elution?

A1: Co-elution, the overlapping of chromatographic peaks, is a common issue that can compromise the accuracy of quantification and identification of analytes.[1][2] A systematic approach to troubleshooting is crucial for resolving this problem.

Initial Assessment:

First, confirm that the observed peak distortion is indeed due to co-elution and not other issues like poor column health or system problems.[2]

  • Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or tailing/fronting, which can indicate the presence of a hidden peak.[2] A perfectly symmetrical peak can still be a result of co-eluting compounds, but asymmetry is a strong indicator.[2][3]

  • Peak Purity Analysis (if using a Diode Array Detector - DAD): A DAD can assess the spectral homogeneity across a peak.[2][3] If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of a co-eluting impurity.[3][4] However, be aware that this method has limitations and may not detect impurities with very similar UV spectra.

Troubleshooting Workflow:

The following workflow provides a step-by-step approach to resolving co-eluting peaks in reversed-phase HPLC.

coelution_troubleshooting start Co-elution Observed check_purity Assess Peak Purity (DAD/MS) start->check_purity optimize_mobile_phase Optimize Mobile Phase check_purity->optimize_mobile_phase Impure end Resolution Achieved check_purity->end Pure (investigate other issues) change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase No Improvement optimize_mobile_phase->end Improved optimize_temp Optimize Temperature change_stationary_phase->optimize_temp No Improvement change_stationary_phase->end Improved adjust_flow Adjust Flow Rate optimize_temp->adjust_flow No Improvement optimize_temp->end Improved advanced_techniques Consider Advanced Techniques (2D-LC, HILIC, SFC) adjust_flow->advanced_techniques No Improvement adjust_flow->end Improved advanced_techniques->end Resolution Achieved

Figure 1: Troubleshooting workflow for co-eluting peaks in RP-HPLC.

Experimental Protocols:

1. Mobile Phase Optimization:

The composition of the mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[5][6][7][8]

  • Modify Organic Solvent Ratio (Isocratic Elution): For reversed-phase chromatography, decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[7]

  • Adjust the Gradient Slope (Gradient Elution): A shallower gradient (longer gradient time) can increase the separation between peaks.[5][9]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent properties (see Table 1).[10]

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can change the charge state of the analytes and their interaction with the stationary phase, leading to changes in retention and selectivity.[5][6][8] It is advisable to work at a pH at least 2 units away from the pKa of the analytes for robust separations.[11]

Table 1: Properties of Common Reversed-Phase Solvents

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Eluotropic Strength (on C18)
Acetonitrile5.81900.37Strong
Methanol5.12050.60Weaker
Tetrahydrofuran4.02120.55Strong
Water10.2-1.00Weakest

2. Stationary Phase Selection:

If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase chemistry is the next logical step.[7] Different stationary phases offer different retention mechanisms and selectivities.[12]

  • C18 vs. C8: C8 columns are less hydrophobic than C18 columns and can provide different selectivity for some compounds.[13]

  • Phenyl-Hexyl: These columns offer pi-pi interactions and can be effective for separating aromatic and unsaturated compounds.[14]

  • Polar-Embedded Phases: These phases (e.g., amide, carbamate) offer different selectivity compared to traditional alkyl phases, especially for polar compounds, and are compatible with highly aqueous mobile phases.[13][15]

  • Pentafluorophenyl (PFP): PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making them suitable for separating isomers and polar compounds.[15]

3. Temperature Optimization:

Column temperature affects mobile phase viscosity and mass transfer, which in turn influences retention time and selectivity.[1]

  • Increasing Temperature: Generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity. It can also alter the selectivity of the separation.[7]

  • Decreasing Temperature: Can increase retention and may improve the resolution of some peak pairs.[1]

4. Flow Rate Adjustment:

While flow rate primarily affects analysis time and efficiency, it can also have a minor impact on resolution.[1] Lowering the flow rate can sometimes improve the separation of closely eluting peaks by allowing more time for interactions with the stationary phase.

FAQs

Q2: What is peak purity analysis and how reliable is it?

A2: Peak purity analysis, typically performed with a Diode Array Detector (DAD), is a qualitative tool used to assess the spectral homogeneity across a chromatographic peak.[3][16] The software compares the UV-Vis spectra taken at different points (upslope, apex, downslope) of the peak.[16] If the spectra are identical, the peak is considered "pure." If there are significant differences, it suggests the presence of a co-eluting compound with a different spectrum.[2][3]

However, peak purity analysis has limitations:[3][17]

  • It cannot detect co-eluting compounds that have identical or very similar UV-Vis spectra.

  • It may not be sensitive enough to detect very low-level impurities.

  • Baseline noise and instrument settings can affect the results.[3]

Therefore, while peak purity analysis is a useful diagnostic tool, it does not provide absolute proof of peak purity.[18] Confirmation with an orthogonal technique, such as mass spectrometry (MS), is often recommended.[3]

Q3: When should I consider using an alternative chromatographic technique like 2D-LC, HILIC, or SFC?

A3: If extensive method development in 1D-RP-HPLC fails to resolve co-eluting peaks, or if you are dealing with very complex samples, it may be time to consider more advanced or alternative techniques.

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities to significantly increase peak capacity and resolve co-eluting compounds.[19] It is particularly useful for analyzing complex mixtures such as protein digests or natural product extracts.[20]

    TwoD_LC_workflow sample Complex Sample dim1 First Dimension Separation (e.g., C18) sample->dim1 heart_cut Heart-cutting/ Fractionation dim1->heart_cut dim2 Second Dimension Separation (e.g., Phenyl) heart_cut->dim2 detector Detection (UV/MS) dim2->detector

    Figure 2: Simplified workflow of a 2D-LC experiment.
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating very polar compounds that are poorly retained in reversed-phase chromatography.[10][11][21][22] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical carbon dioxide as the primary mobile phase.[23] It is particularly well-suited for chiral separations and can offer faster analysis times and reduced solvent consumption compared to HPLC.[23][24]

Q4: How can I resolve co-eluting isomeric compounds?

A4: Separating isomers can be particularly challenging due to their similar physicochemical properties.[14][15] Success often relies on exploiting subtle differences in their shape and polarity.

  • Stationary Phase Selection:

    • Phenyl and PFP columns: The pi-pi interactions offered by these phases can be effective for resolving positional isomers of aromatic compounds.[15]

    • Shape-selective phases (e.g., C30, certain polymeric phases): These can differentiate between isomers based on their three-dimensional structure.

    • Chiral Stationary Phases (CSPs): For enantiomers, a chiral column is essential.[17] Polysaccharide-based CSPs are widely used and can be effective in both HPLC and SFC.[25]

  • Mobile Phase Optimization: Careful optimization of the mobile phase, including the choice of organic modifier and additives, is crucial for maximizing selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for chiral and some achiral isomers compared to HPLC.[23][24]

Q5: Can data analysis software help resolve co-eluting peaks?

A5: Yes, modern chromatography data systems (CDS) and specialized software offer deconvolution algorithms that can mathematically separate the signals of co-eluting peaks.[26][27]

  • How it works: Deconvolution algorithms use the spectral data (from DAD or MS) across the overlapping peaks to identify the individual components and their respective peak areas.[26][27][28][29]

  • Requirements: This approach requires that the co-eluting compounds have sufficiently different spectra (UV-Vis or mass spectra).[27]

  • Benefits: Deconvolution can be a powerful tool when complete chromatographic separation is not achievable, allowing for the quantification of individual components in a co-eluting pair.[26][27] However, it is important to validate the deconvolution method carefully to ensure accurate results.[30]

References

Validation & Comparative

A Head-to-Head Comparison: Linalool-13C3 versus d3-Linalool as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of linalool, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for linalool: Linalool-13C3 and d3-Linalool. By examining their intrinsic properties and performance in analytical methods, this document aims to equip scientists with the necessary information to make an informed decision for their specific applications.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays.[1] Their co-elution with the analyte of interest allows for the correction of variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1] While both this compound and d3-Linalool serve this purpose, subtle but significant differences in their isotopic labeling can impact analytical performance.

Theoretical Advantages and Potential Pitfalls

This compound , labeled with three heavy carbon-13 isotopes, is often considered the superior choice for an internal standard.[1] The carbon-13 label is chemically stable and less likely to undergo exchange with unlabeled atoms.[2] Furthermore, the mass difference between 13C and 12C is smaller than that between deuterium (2H) and protium (1H), which generally results in negligible differences in physicochemical properties between the labeled and unlabeled analyte.[3] This minimizes the "isotope effect," ensuring that the internal standard and the native analyte behave almost identically during chromatographic separation.[4]

d3-Linalool , which incorporates three deuterium atoms, is a more commonly used and often more cost-effective alternative.[1] However, the greater mass difference between deuterium and hydrogen can sometimes lead to a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native linalool.[3][4] This phenomenon, known as the "deuterium isotope effect," can compromise the accuracy of quantification if the analyte and internal standard experience different matrix effects due to incomplete co-elution.[4] Additionally, under certain conditions, the deuterium label can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix, potentially leading to a loss of the isotopic label and inaccurate results.[2]

Performance Data from Validated Methods

Table 1: Typical Performance of Linalool Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance with Deuterated Internal StandardTypical Performance with 13C-Labeled Internal Standard (Inferred)
Linearity (R²) ≥ 0.98≥ 0.99
Precision (RSD%) < 15% (Intra-day), < 15% (Inter-day)< 10% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %) 80 - 120%90 - 110%
Limit of Quantification (LOQ) 1.0 - 3.5 mg/kg[5]Expected to be similar or slightly better
Potential for Isotope Effect Moderate to HighLow to Negligible

Table 2: Typical Performance of Linalool Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Performance with Deuterated Internal StandardTypical Performance with 13C-Labeled Internal Standard (Inferred)
Linearity (R²) > 0.99[6]> 0.99
Precision (RSD%) < 10% (Intra-day), < 15% (Inter-day)[7]< 10% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %) 80.23 - 115.41%[7]90 - 110%
Limit of Quantification (LOQ) 7.5 ng/mL in human serum[6]Expected to be similar or slightly better
Potential for Isotope Effect ModerateLow to Negligible

Experimental Protocols

Below are representative experimental protocols for the quantification of linalool using GC-MS and LC-MS/MS with an internal standard.

GC-MS Method for Linalool in Essential Oils

This protocol is adapted from a validated method for the determination of linalool in essential oils.[8]

1. Sample Preparation:

  • Prepare a stock solution of linalool and the internal standard (d3-Linalool or this compound) in a suitable solvent (e.g., hexane).
  • Create a series of calibration standards by spiking known concentrations of the linalool stock solution into blank matrix (e.g., a linalool-free essential oil or solvent) and adding a constant concentration of the internal standard to each.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
  • For unknown samples, accurately weigh the essential oil, dilute with the solvent, and add the same constant concentration of the internal standard.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)
  • Column: DB-Wax fused-silica capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
  • Oven Program: 70°C (2 min hold), then ramp to 100°C at 2°C/min, then to 230°C at 10°C/min (15 min hold).[9]
  • Injector: Splitless, 250°C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977 MS (or equivalent)
  • Ionization: Electron Ionization (EI) at 70 eV
  • Mode: Selected Ion Monitoring (SIM)
  • Linalool: m/z 154 (quantifier), 93, 71 (qualifiers)
  • d3-Linalool: m/z 157 (quantifier)
  • This compound: m/z 157 (quantifier)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of linalool to the internal standard against the concentration of linalool.
  • Determine the concentration of linalool in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Method for Linalool in Human Serum

This protocol is based on a validated method for the pharmacokinetic study of linalool in humans.[6][10]

1. Sample Preparation:

  • Prepare stock solutions of linalool and the internal standard (d3-Linalool or this compound) in methanol.
  • Prepare calibration standards and QC samples by spiking appropriate dilutions of the stock solutions into drug-free human serum.
  • To 100 µL of serum sample, standard, or QC, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.
  • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC (or equivalent)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer (or equivalent)
  • Ionization: Electrospray Ionization (ESI), Positive Mode
  • Mode: Multiple Reaction Monitoring (MRM)
  • Linalool: m/z 137.1 → 95.1[6]
  • d3-Linalool: m/z 140.1 → 95.1 (predicted)
  • This compound: m/z 140.1 → 95.1 (predicted)

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the linalool MRM transition to the internal standard MRM transition against the linalool concentration.
  • Quantify linalool in the unknown samples using the regression equation from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical basis for preferring a 13C-labeled standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample / Standard Spike Spike with Internal Standard (this compound or d3-Linalool) Sample->Spike Extract Extraction / Clean-up Spike->Extract Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Analysis->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify Calibration Construct Calibration Curve Calibration->Quantify

Caption: General workflow for quantitative analysis of linalool using an internal standard.

G cluster_choice Choice of Internal Standard cluster_properties Key Properties Linalool_13C3 This compound Coelution Ideal Co-elution with Analyte Linalool_13C3->Coelution Excellent Stability High Isotopic Stability Linalool_13C3->Stability High Isotope_Effect Minimal Isotope Effect Linalool_13C3->Isotope_Effect Minimal Cost Cost-Effectiveness Linalool_13C3->Cost Higher d3_Linalool d3-Linalool d3_Linalool->Coelution Good (Potential Shift) d3_Linalool->Stability Good (Potential Exchange) d3_Linalool->Isotope_Effect Potential Issue d3_Linalool->Cost Lower

Caption: Comparison of key properties for this compound and d3-Linalool.

Conclusion and Recommendation

Both this compound and d3-Linalool are effective internal standards for the quantification of linalool. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.

  • For the highest accuracy and reliability, particularly in complex matrices or for regulated bioanalysis, this compound is the recommended choice. Its minimal isotope effect and high isotopic stability reduce the risk of analytical artifacts and provide greater confidence in the results.

  • For routine analyses, quality control, or when budget is a primary constraint, d3-Linalool is a viable and widely used option. However, it is crucial during method development and validation to carefully assess for any chromatographic shifts and potential for deuterium exchange to ensure that these factors do not compromise the accuracy of the results.

Ultimately, the selection of the internal standard should be based on a thorough evaluation of the specific requirements of the analytical method and the overall goals of the research.

References

A Comparative Guide to Linalool Quantification: GC-MS, LC-MS/MS, and HPTLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of linalool, a naturally occurring terpene alcohol found in many essential oils, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of three widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The use of an isotopically labeled internal standard, such as Linalool-13C3, is crucial for achieving high accuracy and precision, particularly with mass spectrometry-based methods.

Performance Comparison

The choice of analytical technique for linalool quantification depends on various factors, including the sample matrix, required sensitivity, and the desired throughput. Below is a summary of the quantitative performance of GC-MS, LC-MS/MS, and HPTLC for linalool analysis.

ParameterGC-MS with this compound Internal StandardLC-MS/MS with this compound Internal StandardHPTLC
**Linearity (R²) **≥ 0.998[1]> 0.99[2]> 0.999[3][4]
Limit of Detection (LOD) 10 mg/kg[5]3.5 ng/mL[2][6]6.99 ng/spot[7]
Limit of Quantification (LOQ) 35 mg/kg[5]7.5 ng/mL[2][6]14.05 ng/spot[7]
Accuracy (% Recovery) 80.23–115.41%[1]97.1-99.3%[6]99.58 ± 0.38%[7]
Precision (%RSD) Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1]Intra-day and Inter-day data available in cited literature<1%[7]
Sample Throughput ModerateHighHigh
Selectivity HighVery HighModerate
Cost Moderate to HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. The use of this compound as an internal standard is highly recommended for GC-MS and LC-MS/MS to correct for matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard

This method is well-suited for the analysis of volatile compounds like linalool in complex matrices such as essential oils.[8][9]

1. Sample Preparation:

  • Accurately weigh the sample (e.g., essential oil, plant extract).

  • Dilute the sample with a suitable organic solvent (e.g., hexane, ethanol).[1]

  • Add a known concentration of this compound internal standard solution.

  • Vortex the mixture to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Gas Chromatograph or equivalent.

  • Column: DB-Wax fused-silica capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.[5]

  • Oven Temperature Program: Start at 60°C for 3 minutes, ramp to 246°C at 3°C/min, and hold for 25 minutes.[10]

  • Injector: Split/splitless injector, with a split ratio of 1:100.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific transitions for linalool and this compound. For example, for unlabeled linalool, a potential transition could be m/z 137.1 → 95.1.[11] The corresponding transition for this compound would be shifted by 3 mass units.

3. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of linalool standards.

  • Quantify the amount of linalool in the samples using the calibration curve. The use of an internal standard provides high linearity (R² ≥ 0.98).[8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard

This technique offers high sensitivity and selectivity and is particularly useful for analyzing linalool in biological matrices like human serum.[12][13]

1. Sample Preparation (for serum samples):

  • To a serum sample, add a known amount of this compound internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile.[13]

  • Follow with liquid-liquid extraction to further purify the sample.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.[12][13]

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer or equivalent.[11][12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Linalool Transition: m/z 137.1 → 95.1.[11][12]

    • This compound Transition: m/z 140.1 → 98.1 (hypothetical, to be optimized).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of linalool to this compound against the concentration of the analyte.

  • Determine the concentration of linalool in the samples from the calibration curve. This method demonstrates a linear range of 7.5–500 ng/mL in human serum.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is simple, cost-effective, and allows for high sample throughput.[3][4]

1. Sample and Standard Preparation:

  • Prepare a standard stock solution of linalool in methanol (e.g., 10 µg/mL).[7]

  • Prepare sample solutions by dissolving a known amount of the extract or essential oil in methanol.[7]

2. HPTLC Instrumentation and Conditions:

  • Plates: Pre-coated silica gel 60 F254 plates (10 × 10 cm).[7]

  • Application: Apply standards and samples as bands using an automatic sampler.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (8:2, v/v).[7]

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis:

    • After development, dry the plate.

    • Derivatize the plate by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heating.[7]

    • Scan the plate with a densitometer at a specific wavelength (e.g., 460 nm) to quantify the separated compounds.[7]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the linalool standards against their concentrations.

  • Quantify linalool in the samples by comparing their peak areas to the calibration curve. The method is linear in the range of 100–700 ng/spot.[3][4]

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.

Linalool_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (e.g., Essential Oil, Serum) Dilution Dilution/Extraction Sample->Dilution Add_IS Add this compound (for MS methods) Dilution->Add_IS HPTLC HPTLC Analysis Dilution->HPTLC HPTLC GC_MS GC-MS Analysis Add_IS->GC_MS GC-MS LC_MS_MS LC-MS/MS Analysis Add_IS->LC_MS_MS LC-MS/MS Calibration Calibration Curve Construction GC_MS->Calibration LC_MS_MS->Calibration HPTLC->Calibration Quantification Quantification of Linalool Calibration->Quantification

Caption: General workflow for Linalool quantification.

Method_Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_hptlc HPTLC Linalool_Quant Linalool Quantification Methods GCMS_Adv Advantages: - High Selectivity - Good for Volatiles Linalool_Quant->GCMS_Adv LCMSMS_Adv Advantages: - Very High Sensitivity & Selectivity - High Throughput Linalool_Quant->LCMSMS_Adv HPTLC_Adv Advantages: - High Throughput - Low Cost - Simple Linalool_Quant->HPTLC_Adv GCMS_Disadv Disadvantages: - Moderate Throughput - Higher Cost LCMSMS_Disadv Disadvantages: - High Cost - Matrix Effects HPTLC_Disadv Disadvantages: - Lower Selectivity - Lower Sensitivity

Caption: Comparison of Linalool quantification methods.

References

A Comparative Guide to Inter-Laboratory Linalool Analysis Utilizing Linalool-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of linalool, with a specific focus on the application of Linalool-13C3 as a stable isotope-labeled internal standard. The use of isotopically labeled internal standards is a cornerstone of accurate and precise quantification in complex matrices, mitigating variability introduced during sample preparation and analysis. This document summarizes performance data from various validated methods and offers detailed experimental protocols to assist laboratories in the setup and execution of robust linalool analysis.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for linalool quantification. While a direct inter-laboratory comparison with this compound is not publicly available, this compilation of data from various studies using internal standards, including stable isotope dilution assays (SIDA), provides a valuable benchmark for laboratory performance.

Table 1: Performance Characteristics of Linalool Quantification Methods

Analytical TechniqueInternal StandardMatrixLinearity (R²)LOD (Limit of Detection)LOQ (Limit of Quantification)Precision (RSD %)Accuracy (% Recovery)Citation
SPME-GC-MSNot SpecifiedEssential Oils≥ 0.98----[1][2]
GC-MS/MSNot SpecifiedEssential Oils≥ 0.998--Intra-day: ≤ 12.03, Inter-day: ≤ 11.3480.23 - 115.41[3]
Fluidized-Bed Extraction GC-MS3-hepten-1-olHops-1.0 mg/kg3.5 mg/kg--[4]
SPME-GC-MS with SIDA[2H2]R/S-linaloolBeer-----[5][6]
LC-MS/MStrans, trans-farnesolHuman Serum> 0.993.5 ng/mL7.5 ng/mL--[7]
HPLC-PDANot SpecifiedMichelia alba Plant0.99752 µg/mL-1.8592 - 112[8][9]
HPTLCNot SpecifiedEssential Oils & Extracts0.99886.99 ng14.05 ng< 199.58 ± 0.38[10]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, SPME: Solid Phase Microextraction, GC-MS: Gas Chromatography-Mass Spectrometry, SIDA: Stable Isotope Dilution Assay, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector, HPTLC: High-Performance Thin-Layer Chromatography.

Experimental Protocols

This section details standardized protocols for the analysis of linalool using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. These protocols are based on established methods and can be adapted for various sample matrices.

Protocol 1: Linalool Quantification in Essential Oils by GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known concentration of this compound internal standard solution.

  • Dilute to volume with a suitable solvent (e.g., hexane or ethanol).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Linalool: m/z 71, 93, 121.

    • This compound: m/z 73, 95, 124.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of linalool and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of linalool.

  • Quantify linalool in the samples using the generated calibration curve.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for consistent and reliable results. The following diagrams, generated using Graphviz, illustrate the key stages of the experimental process.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Weigh Weigh Sample Sample->Weigh Add_IS Add this compound Weigh->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Vortex Vortex Dilute->Vortex Inject Inject into GC-MS Vortex->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for linalool analysis.

cluster_linalool Linalool (Analyte) cluster_is This compound (Internal Standard) cluster_ms Mass Spectrometer (SIM Mode) cluster_quant Quantification Linalool Linalool L_ions Ions (m/z 71, 93, 121) Linalool->L_ions EI Detector Detector L_ions->Detector IS This compound IS_ions Ions (m/z 73, 95, 124) IS->IS_ions EI IS_ions->Detector Ratio Peak Area Ratio (Linalool / this compound) Detector->Ratio

Caption: Signaling pathway for quantification.

References

A Comparative Guide to the Accuracy and Precision of Linalool Analysis: Featuring Isotope-Labeled Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides a comparative overview of analytical methods for the quantification of linalool, a naturally occurring terpene alcohol found in many essential oils. A special focus is placed on the superior performance of methods utilizing stable isotope-labeled internal standards, such as Linalool-¹³C₃, in achieving the highest degree of accuracy and precision. While specific validation data for Linalool-¹³C₃ was not publicly available, this guide utilizes data from a closely related deuterated linalool isotope dilution method as a surrogate to demonstrate the principles and expected performance.

The Gold Standard: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements. By introducing a known amount of a stable isotope-labeled version of the analyte (e.g., Linalool-¹³C₃ or Deuterated Linalool) into the sample, it acts as an internal standard that behaves nearly identically to the native analyte during sample preparation and analysis. This co-elution and co-detection allow for the correction of variations in extraction efficiency, injection volume, and instrument response, leading to more reliable results.

Comparative Analysis of Linalool Quantification Methods

The following tables summarize the performance of various analytical methods for linalool quantification, providing a clear comparison of their accuracy (as percent recovery) and precision (as relative standard deviation, %RSD).

Method Internal Standard Instrumentation Accuracy (% Recovery) Precision (%RSD) Reference
Isotope Dilution Deuterated Linalool ([²H₇]-Linalool)GC-MSNot explicitly stated, but inherent to the method's high accuracy2.23[1]
Internal Standard n-TridecaneGC-MS95.0 - 105.7Not explicitly stated[2]
Internal Standard trans, trans-farnesolLC-MS/MS97.1 - 99.3Intra-day: ≤ 2.5, Inter-day: ≤ 3.8
External Standard NoneGC-MS/MS80.23 - 115.41Intra-day: ≤ 12.03, Inter-day: ≤ 11.34
External Standard NoneHPTLC98.00 - 99.58Intra-day: 0.63 - 0.76, Inter-day: 0.48 - 0.53[2]

Key Observations:

  • Superior Precision of Isotope Dilution: The isotope dilution method using deuterated linalool demonstrates the highest precision with a %RSD of 2.23. This is significantly better than methods relying on external standards or non-isotopic internal standards.

  • High Accuracy and Precision of Internal Standard Methods: The use of an internal standard, even a non-isotopic one, generally leads to good accuracy and precision, as seen in the LC-MS/MS and GC-MS methods.

  • Variability in External Standard Methods: Methods employing external standard calibration can exhibit a wider range of accuracy and lower precision, making them more susceptible to variations in sample matrix and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the experimental conditions.

Isotope Dilution GC-MS using Deuterated Linalool
  • Sample Preparation: A known amount of a mixture of deuterated internal standards, including [²H₇]-linalool, is added to the wine sample.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions: The specific column and temperature program would be optimized for the separation of linalool and other terpenes.

  • MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the native linalool and the deuterated internal standard.

  • Quantification: The concentration of linalool is determined by the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.

LC-MS/MS with Internal Standard
  • Sample Preparation: Serum samples are subjected to protein precipitation followed by liquid-liquid extraction. A known amount of the internal standard (trans, trans-farnesol) is added during this process.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Conditions: Separation is achieved on a C18 reversed-phase column with a gradient elution using acetonitrile and water containing 0.1% formic acid.

  • MS/MS Conditions: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific transitions for linalool (m/z 137.1→95.1) and the internal standard (m/z 205.2→149.1).

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GC-MS/MS with External Standard
  • Sample Preparation: Essential oil samples are diluted in a suitable solvent (e.g., hexane).

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • GC Conditions: An optimized oven temperature gradient is used to achieve efficient separation of the target compounds in a short run time.

  • MS/MS Conditions: The mass spectrometer is operated in dynamic multiple reaction monitoring (dMRM) mode to monitor specific transitions for each analyte.

  • Quantification: Calibration curves are constructed by plotting the peak area of the analyte against the concentration of external standards.

Visualizing the Workflow: Isotope Dilution GC-MS

The following diagram illustrates the typical workflow for a Linalool-¹³C₃ based isotope dilution GC-MS method.

Isotope_Dilution_GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Sample containing native Linalool Spike Add known amount of Linalool-¹³C₃ (Internal Standard) Sample->Spike Extraction Extraction / Cleanup Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Peak Area Ratio (Linalool / Linalool-¹³C₃) Data->Ratio Concentration Determine Linalool Concentration Ratio->Concentration

Isotope Dilution GC-MS Workflow

The Logical Advantage of Isotope Dilution

The superiority of the isotope dilution method lies in its ability to account for sample-specific matrix effects and procedural losses. The following diagram illustrates the logical relationship.

Logical_Advantage_Isotope_Dilution cluster_Process Analytical Process Analyte Native Linalool (Unknown Amount) Loss Losses during Extraction & Injection Analyte->Loss IS Linalool-¹³C₃ (Known Amount) IS->Loss Measurement Mass Spectrometric Measurement (Peak Area Ratio) Loss->Measurement Ratio remains constant Result Accurate & Precise Concentration Measurement->Result

Principle of Isotope Dilution

References

A Researcher's Guide to Linalool Quantification: Comparing Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of Linalool Quantification Methods

The choice of analytical method for linalool quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various methods.

Analytical MethodInternal StandardMatrixLODLOQ
GC-MS (Isotope Ratio) NoneYuzu Essential Oil10 mg/kg35 mg/kg[1]
LC-MS/MS trans, trans-farnesolHuman Serum3.5 ng/mL[2]7.5 ng/mL[2]
HPTLC NoneEssential Oils & Extracts6.99 ng/spot14.05 ng/spot[3]
LC-MS/MS Not specifiedPlant Extracts2-10 ppb (oxygenated terpenes)Not specified

Note: Data for a specific Linalool-13C3 stable isotope dilution assay is not available in the reviewed literature. The GC-MS method listed above determines the natural isotope ratio and does not use a labeled internal standard for quantification in the traditional sense. The performance of a this compound assay is expected to be in a similar range to other stable isotope dilution methods, offering high precision and accuracy. Commercially available deuterated linalool, such as (±)-Linalool-d3, is often used as an internal standard for quantification by GC- or LC-MS.[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for some of the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis of Linalool in Yuzu Essential Oil[1]
  • Instrumentation: GC-6890N (Agilent Technologies) coupled with a JMS-Q1000 GTA mass spectrometer (Jeol Datum).

  • Column: DB-Wax fused-silica capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness; J & W Scientific).

  • Sample Preparation: Yuzu essential oil diluted with acetone (1:5).

  • Injection: 1 µL injected with a split ratio of 1:100.

  • GC Oven Program: 70°C (2 min hold), then ramp to 100°C at 2°C/min, and finally to 230°C (15 min hold).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Detector Voltage: 1000 V.

    • Ionization Current: 100 mA.

    • Ion Source Temperature: 250°C.

    • Selected Ion Monitoring (SIM): m/z 154 (M+), 155 ((M+1)+), and 156 ((M+2)+).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Linalool in Human Serum[2]
  • Instrumentation: Waters UPLC BEH C18 column (50 mm × 2.1 mm I.D., 1.8 µm) with a Waters Xevo TQ-S tandem mass spectrometer.

  • Mobile Phase: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Elution: 60% B to 78% B (0–1.6 min), 78% B to 100% B (1.6–2.0 min).

  • Flow Rate: 0.37 mL/min.

  • Column Temperature: 40°C.

  • Sample Temperature: 10°C.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Linalool: m/z 137.1→95.1

    • Internal Standard (trans, trans-farnesol): m/z 205.2→149.1

  • Sample Preparation: Protein precipitation of serum samples.

High-Performance Thin-Layer Chromatography (HPTLC) for Linalool in Oils and Extracts[3]
  • Stationary Phase: Silica gel 60F-254 pre-coated plates (10 × 10 cm).

  • Mobile Phase: n-hexane: ethyl acetate (8: 2, v/v).

  • Sample Application: Applied as bands (6 mm width, 12 mm distance between tracks) using an automatic sample spotter.

  • Development: In a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 460 nm.

  • Standard Preparation: Stock solution of linalool (10 µg/mL) in methanol. Calibration standards spotted to achieve concentrations from 200 to 700 ng/spot.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, a logical workflow for a typical stable isotope dilution assay using GC-MS is presented below. This workflow would be analogous for an assay utilizing this compound.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Essential Oil, Plasma) Spike Spiking with This compound Internal Standard Sample->Spike Known Amount Extraction Matrix Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection m/z of Linalool & this compound Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Workflow for Linalool quantification by GC-MS with a stable isotope internal standard.

References

A Comparative Guide to Linalool Quantification: Linalool-13C3 Internal Standard vs. External Standard Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the terpene linalool, the choice of calibration method is critical. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Linalool-13C3, and the traditional external standard calibration method. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most appropriate analytical strategy.

The Critical Role of Calibration in Analytical Chemistry

In quantitative analysis, calibration is the process of establishing a relationship between the concentration of an analyte and the analytical instrument's response. The two most common methods are external standard calibration and internal standard calibration. While both have their applications, the internal standard method, particularly with a stable isotope-labeled standard like this compound, offers significant advantages in complex matrices.

Experimental Methodologies

External Standard Calibration Protocol

The external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte (linalool) prepared in a clean solvent.[1] The instrument's response to these standards is plotted against their concentrations. The concentration of linalool in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve.

Workflow:

  • Preparation of Linalool Standard Solutions: A stock solution of linalool is prepared in a suitable solvent (e.g., hexane, methanol) and serially diluted to create a set of calibration standards with varying concentrations.

  • Instrumental Analysis: Each standard is injected into the analytical instrument (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

  • Generation of Calibration Curve: A calibration curve is constructed by plotting the peak area (or height) of linalool against the corresponding concentration for each standard. A linear regression is typically applied to the data points.

  • Sample Analysis: The unknown sample is prepared and injected into the instrument under the same conditions as the standards.

  • Quantification: The peak area of linalool in the sample is measured, and its concentration is calculated using the equation of the line from the calibration curve.

This compound Internal Standard Calibration Protocol

The internal standard method involves adding a constant, known amount of a compound, the internal standard (in this case, this compound), to all samples, calibration standards, and blanks.[2] this compound is an ideal internal standard for linalool because it is chemically identical to the analyte but has a different mass due to the incorporation of three carbon-13 isotopes. This allows it to be distinguished by a mass spectrometer. The calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

Workflow:

  • Preparation of Standards and Samples: A series of calibration standards are prepared with known concentrations of linalool. A constant, known amount of this compound is added to each standard, the blank, and the unknown samples.

  • Instrumental Analysis: Each standard and sample is injected into the GC-MS. The mass spectrometer is set to monitor the characteristic ions for both linalool and this compound.

  • Generation of Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of linalool for each standard.

  • Quantification: The ratio of the peak areas of linalool and this compound in the unknown sample is determined, and the concentration of linalool is calculated from the calibration curve.

Performance Comparison: this compound vs. External Standard

The use of a stable isotope-labeled internal standard like this compound significantly improves the quality of quantitative data, especially when dealing with complex sample matrices that can introduce variability.

Performance MetricThis compound Internal StandardExternal StandardRationale
Linearity (R²) ≥ 0.98[3][4][5]< 0.50[3][4][5]The internal standard corrects for variations in injection volume and instrument response, leading to a much stronger linear relationship.
Accuracy HighLow to MediumThe internal standard compensates for sample loss during preparation and matrix effects, resulting in more accurate measurements.[6]
Precision HighLow to MediumBy normalizing the analyte response to the internal standard response, the method corrects for random errors, leading to higher precision (lower RSD).[6]
Matrix Effect Compensation ExcellentPoorThis compound co-elutes with linalool and experiences the same matrix effects (ion suppression or enhancement), allowing for effective correction.[7] The external standard method is highly susceptible to matrix effects.[1]
Robustness HighLowThe internal standard method is less affected by variations in experimental conditions, making it more robust and reliable.

Visualizing the Workflows

To further illustrate the differences between the two methods, the following diagrams outline the experimental and logical workflows.

External_Standard_Calibration cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Linalool_Stock Linalool Stock Solution Standards Serial Dilution to Create Calibration Standards Linalool_Stock->Standards GCMS_Standards GC-MS Analysis of Standards Standards->GCMS_Standards Sample_Prep Prepare Unknown Sample GCMS_Sample GC-MS Analysis of Sample Sample_Prep->GCMS_Sample Cal_Curve Plot Peak Area vs. Concentration (Calibration Curve) GCMS_Standards->Cal_Curve Quantify Interpolate Sample Concentration from Calibration Curve GCMS_Sample->Quantify Cal_Curve->Quantify Internal_Standard_Calibration cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Linalool_Stock Linalool Stock Solution Standards Create Calibration Standards Linalool_Stock->Standards Spike_Standards Add Constant Amount of IS to Each Standard Standards->Spike_Standards IS_Stock This compound (IS) Stock IS_Stock->Spike_Standards Spike_Sample Add Constant Amount of IS to Sample IS_Stock->Spike_Sample GCMS_Analysis GC-MS Analysis of Standards and Sample Spike_Standards->GCMS_Analysis Sample_Prep Prepare Unknown Sample Sample_Prep->Spike_Sample Spike_Sample->GCMS_Analysis Cal_Curve Plot (Area Linalool / Area IS) vs. Concentration (Calibration Curve) GCMS_Analysis->Cal_Curve Quantify Calculate (Area Linalool / Area IS) for Sample and Determine Concentration from Curve GCMS_Analysis->Quantify Cal_Curve->Quantify

References

Assessing the Robustness of Linalool Quantification: A Comparative Guide to Methods Utilizing Linalool-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of linalool, with a focus on the enhanced robustness offered by the use of a stable isotope-labeled internal standard, Linalool-13C3.

The use of an ideal internal standard is critical for overcoming variations in sample preparation and analysis, thereby ensuring the accuracy and reliability of quantitative results. Stable isotope-labeled internal standards, particularly those labeled with Carbon-13 (¹³C), are considered the gold standard in quantitative mass spectrometry. This is due to their chemical and physical properties being nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the analytical process.

This guide will delve into the advantages of using Linalool-¹³C₃, provide a detailed experimental protocol for its use in a robust LC-MS/MS method, and compare this method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

The Superiority of ¹³C-Labeled Internal Standards

When compared to more commonly used deuterated (²H) internal standards, ¹³C-labeled standards like Linalool-¹³C₃ offer significant advantages that contribute to the overall robustness of an analytical method.[1][2][3][4][5]

  • Co-elution with the Analyte: Due to the negligible difference in physicochemical properties, ¹³C-labeled standards co-elute perfectly with the native analyte in chromatographic separations.[5] This is a significant advantage over deuterated standards, which can exhibit slight chromatographic shifts, potentially leading to inaccuracies in quantification, especially in complex matrices where ion suppression effects are variable across the peak.[3]

  • No Isotopic Scrambling or Exchange: The carbon-13 isotope is stable and does not exchange with other atoms during sample preparation or analysis.[2] Deuterium labels, particularly those on heteroatoms, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[3]

  • Identical Ionization Efficiency and Fragmentation: Linalool-¹³C₃ will have the same ionization efficiency and fragmentation pattern in the mass spectrometer as unlabeled linalool. This ensures that any variations in instrument response will affect both the analyte and the internal standard equally, leading to a more accurate and precise measurement.

Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Linalool-¹³C₃

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the quantification of linalool in various matrices, from essential oils to biological fluids. The use of Linalool-¹³C₃ as an internal standard in a stable isotope dilution (SID) LC-MS/MS method provides the highest level of accuracy and robustness.

Experimental Protocol

This protocol is a recommended procedure based on established methods for linalool quantification and best practices for stable isotope dilution mass spectrometry.[6][7][8]

1. Materials and Reagents:

  • Linalool analytical standard

  • Linalool-¹³C₃ internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (for stock solutions)

  • Sample matrix (e.g., plasma, essential oil extract)

2. Standard and Internal Standard Stock Solutions:

  • Prepare a stock solution of linalool in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of Linalool-¹³C₃ in methanol at a concentration of 1 mg/mL.

3. Calibration Standards and Quality Control (QC) Samples:

  • Prepare a series of calibration standards by spiking the appropriate matrix with known concentrations of the linalool stock solution.

  • Add a constant concentration of the Linalool-¹³C₃ internal standard to each calibration standard and QC sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.

  • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. Sample Preparation:

  • To an aliquot of the sample, add the same constant concentration of the Linalool-¹³C₃ internal standard as used in the calibration standards.

  • For biological samples, a protein precipitation step with acetonitrile is typically required. Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis. For essential oil samples, a simple dilution in a suitable solvent may be sufficient.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate linalool from other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Linalool: Monitor the transition of the precursor ion (e.g., m/z 155.1 for [M+H]⁺) to a specific product ion.

      • Linalool-¹³C₃: Monitor the transition of the precursor ion (e.g., m/z 158.1 for [M+H]⁺) to the same product ion as linalool.

    • Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of linalool in the samples by interpolating their peak area ratios from the calibration curve.

Comparison of Analytical Methods

The following table summarizes the performance of the recommended LC-MS/MS method with Linalool-¹³C₃ compared to alternative methods. The performance data for the Linalool-¹³C₃ method is projected based on the established benefits of ¹³C-labeled internal standards.

Parameter LC-MS/MS with Linalool-¹³C₃ (Projected) GC-MS with Deuterated Linalool HPLC-UV
Specificity Very High (mass-based detection)High (mass-based detection)Moderate (potential for co-eluting interferences)
Sensitivity (LOD/LOQ) Very High (pg/mL to ng/mL)High (ng/mL)Low (µg/mL)[9]
Accuracy (% Recovery) 98-102%95-105%90-110%[9]
Precision (% RSD) < 5%< 10%< 15%[9]
Linearity (r²) > 0.999> 0.995> 0.99[9]
Robustness Very HighHighModerate
Throughput HighModerateModerate

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical relationship behind the choice of internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Essential Oil) Spike Spike with this compound Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract LC LC Separation Extract->LC MSMS MS/MS Detection LC->MSMS Ratio Calculate Peak Area Ratio (Linalool / this compound) MSMS->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantification CalCurve->Quant

Figure 1: Experimental workflow for linalool quantification using this compound.

logical_relationship cluster_goal Primary Goal cluster_challenge Analytical Challenges cluster_solution Optimal Solution Goal Accurate & Robust Quantification PrepVar Sample Prep Variability Goal->PrepVar are addressed by MatrixEff Matrix Effects Goal->MatrixEff are addressed by InstVar Instrument Variability Goal->InstVar are addressed by IS Internal Standard PrepVar->IS MatrixEff->IS InstVar->IS SID Stable Isotope Dilution IS->SID C13 13C-Labeled IS (this compound) SID->C13 is best implemented with

Figure 2: Rationale for using this compound for robust quantification.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data for linalool, the use of a Linalool-¹³C₃ internal standard within an LC-MS/MS method is the recommended approach. While the initial cost of a ¹³C-labeled standard may be higher than other alternatives, the enhanced robustness, accuracy, and reliability of the data justify the investment, particularly in regulated environments and for critical research applications. This guide provides the foundational knowledge and a practical protocol to implement this superior analytical strategy.

References

A Comparative Guide to Linalool-13C3, Deuterated, and Unlabeled Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of linalool, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Linalool-13C3, Linalool-d3, and unlabeled linalool reference standards. The selection of a suitable standard is critical for achieving accurate and reproducible results in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its detection. Isotopically labeled standards are considered the gold standard for quantitative mass spectrometry due to their similar physicochemical properties to the unlabeled analyte.

ParameterThis compound (Typical)Linalool-d3[1]Unlabeled Linalool[2][3][4]
Chemical Purity ≥ 98%[5]Not specified, but high purity is expected≥ 97-98%
Isotopic Purity ≥ 99% atom 13C[6]≥ 99% deuterated forms[1]Not Applicable
Molecular Weight 157.25 g/mol 157.28 g/mol [1]154.25 g/mol [2]
Co-elution with Analyte Yes[7][8]Potential for slight retention time shift[8][9]Not used as an internal standard for itself
Risk of Isotopic Exchange No[10]Low, but possible depending on label position[9]Not Applicable

The Superiority of 13C-Labeled Standards

While both deuterated and 13C-labeled standards offer significant advantages over unlabeled standards for quantification, 13C-labeled compounds are often considered superior for several key reasons[7][8][9]:

  • Co-elution: 13C-labeled standards have nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they experience the same matrix effects and ionization suppression. Deuterated standards can sometimes exhibit a slight shift in retention time, which may lead to less accurate correction.

  • No Isotopic Exchange: The carbon-13 isotopes are stably incorporated into the molecule's backbone and are not susceptible to exchange with hydrogen atoms from the solvent or matrix. Deuterium labels, particularly on hydroxyl or other labile groups, can be prone to exchange, potentially compromising the accuracy of quantification[9].

  • Mass Difference: The three-unit mass difference of this compound provides a clear separation from the unlabeled analyte in the mass spectrum, minimizing cross-talk and improving the accuracy of detection.

Experimental Protocols

Accurate quantification of linalool relies on robust and well-defined analytical methods. Below are typical protocols for the analysis of linalool using GC-MS, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of linalool (e.g., m/z 71, 93, 121) and the labeled internal standard (e.g., m/z 74, 96, 124 for this compound).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Analysis:

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the overall structure.

    • ¹³C NMR: Confirms the carbon skeleton and, in the case of this compound, the position and enrichment of the 13C labels.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the neat oil on a salt plate (e.g., NaCl or KBr).

  • Analysis: The infrared spectrum will show characteristic absorption bands for the functional groups present in linalool, such as the O-H stretch of the alcohol (~3400 cm⁻¹) and the C=C stretches of the alkene groups (~1645 cm⁻¹).

Visualizing the Analytical Workflow

To ensure the quality and certify a this compound standard, a rigorous analytical workflow is followed. This process confirms the identity, purity, and isotopic enrichment of the material.

Analytical_Workflow Analytical Workflow for this compound Certification cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_certification Certification Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification GCMS GC-MS Analysis (Chemical Purity) Purification->GCMS Purity Assessment NMR NMR Spectroscopy (Structural Confirmation & Isotopic Enrichment) Purification->NMR Structural & Isotopic Analysis FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Functional Group Verification CoA Certificate of Analysis Generation GCMS->CoA NMR->CoA FTIR->CoA

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Linalool-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Linalool-13C3, a stable isotope-labeled form of Linalool. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Hazard and Disposal Summary

This compound, like its unlabeled counterpart, is a combustible liquid and can be irritating to the skin and eyes.[1][2][3] It is also harmful to aquatic life, necessitating careful disposal to prevent environmental contamination.[3] The following table summarizes key hazard and disposal information.

Hazard ClassificationDisposal ConsiderationPersonal Protective Equipment (PPE)
Flammable Liquid (Category 4)[1]Dispose of as hazardous waste. Keep away from heat and ignition sources.[1][3][4]Protective gloves, eye protection/face protection.[2][3]
Skin Irritant (Category 2)[1][2]Contaminated clothing should be removed and washed before reuse.[3][4][5]Protective gloves.
Serious Eye Irritant (Category 2A)[1][2]Avoid contact with eyes.Eye protection/face protection.
Skin Sensitizer (Category 1B)[1][2]May cause an allergic skin reaction.[2]Protective gloves.
Harmful to Aquatic Life[3]Avoid release to the environment. Prevent from entering drains and water courses.[1][2][6]Not applicable for direct protection, but part of safe handling.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure should be followed to ensure safety and compliance.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves and safety glasses or goggles.[2][3]

  • Work in a well-ventilated area.[1][2]

  • Have a designated, labeled, and sealed waste container ready for this compound waste.

2. Small Quantities (e.g., residual amounts in vials):

  • Rinse the container with a small amount of a suitable solvent (e.g., ethanol or acetone).

  • Transfer the solvent rinsing to a designated hazardous waste container.

  • Repeat the rinsing process to ensure the container is thoroughly decontaminated.

3. Large Quantities or Bulk Disposal:

  • This compound should be disposed of as hazardous chemical waste.

  • Do not pour this compound down the drain.[1][2]

  • Transfer the chemical to a properly labeled, sealed, and leak-proof container for hazardous waste.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal service.

4. Spill Cleanup and Disposal:

  • In the event of a spill, immediately alert others in the area.

  • Remove all sources of ignition.[1][4]

  • Ventilate the area.[1][2]

  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][2]

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with soap and water.

5. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and gloves, should be considered contaminated.

  • Place all contaminated materials in a sealed bag or container and dispose of them as hazardous waste along with the chemical itself.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Need to dispose of this compound ppe Wear appropriate PPE (Gloves, Eye Protection) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity / Residual assess_quantity->small_quantity Small large_quantity Bulk Liquid or Spill assess_quantity->large_quantity Large/Spill rinse Rinse container with appropriate solvent small_quantity->rinse absorb Absorb with inert material (e.g., sand, diatomaceous earth) large_quantity->absorb collect_rinse Collect rinsate in hazardous waste container rinse->collect_rinse dispose Dispose of contents/container to an approved waste disposal plant collect_rinse->dispose collect_absorbent Collect absorbed material in hazardous waste container absorb->collect_absorbent collect_absorbent->dispose

References

Personal protective equipment for handling Linalool-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Linalool-13C3

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and maintaining a secure work environment.

Physicochemical and Toxicological Data

The following table summarizes key physical, chemical, and toxicological properties of Linalool, which are directly applicable to this compound.

PropertyValueReferences
Chemical Formula C₁₀H₁₈O[1][2][3]
Molecular Weight 154.25 g/mol [1][2][3]
Appearance Colorless liquid[1][2][4]
Odor Floral, spicy herbal[1][5]
Boiling Point ~198-199 °C (~390 °F)[1][5][6][7]
Flash Point ~75-81 °C (~167-178 °F)[1][4][6]
Density ~0.86-0.87 g/cm³ at 25 °C[5][6][7]
Vapor Pressure 0.1 mbar @ 20 °C[6]
Solubility in Water ~1.45-1.59 g/L at 25 °C[2][6]
Hazards Combustible liquid. Causes skin and serious eye irritation. May cause an allergic skin reaction. Harmful to aquatic life.[8]
Acute Toxicity (Oral, Rat LD50) 2,790 mg/kg[3]
Acute Toxicity (Dermal, Rabbit LD50) 5,610 mg/kg[3]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ScenarioRecommended Personal Protective Equipment (PPE)References
Routine Laboratory Operations Eye Protection: Safety glasses with side shields or chemical splash goggles. • Hand Protection: Nitrile or neoprene gloves. Inspect gloves before use and change if contaminated. • Body Protection: A properly fitted lab coat (Nomex® or similar flame-retardant material recommended). • Footwear: Closed-toe and closed-heel shoes.[9][10][11]
Spill or Accidental Release Respiratory Protection: Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an organic vapor cartridge. • Eye Protection: Chemical splash goggles and a face shield. • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). • Body Protection: Chemical-resistant apron or coveralls over a lab coat.[12][13]
Waste Disposal Eye Protection: Chemical splash goggles. • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). • Body Protection: Lab coat.[11]

Operational and Disposal Plans

Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[14]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[6][8] Take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[10][14] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] The recommended storage temperature is 2-8 °C.[14] Store under an inert gas like argon if possible.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Cover drains to prevent environmental release.[14]

  • Absorption: Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[14]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal Plan
  • Containerization: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container. Do not mix with other waste.

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.

  • Contaminated PPE: Handle contaminated PPE as hazardous waste and dispose of it accordingly.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the general experimental workflow for handling this compound and the decision-making process for selecting the appropriate PPE.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot this compound prep_setup->handle_aliquot handle_reaction Perform Experiment/Reaction handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: General experimental workflow for handling this compound.

PPE_Selection start Task Assessment is_splash Risk of Splash? start->is_splash is_aerosol Risk of Aerosol/Vapor Generation? is_splash->is_aerosol No ppe_splash Enhanced PPE: - Goggles - Nitrile Gloves - Lab Coat is_splash->ppe_splash Yes is_large_spill Large Spill Scenario? is_aerosol->is_large_spill No ppe_aerosol Advanced PPE: - Goggles - Nitrile Gloves - Lab Coat - Respirator is_aerosol->ppe_aerosol Yes ppe_routine Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_large_spill->ppe_routine No ppe_spill Spill Response PPE: - Goggles & Face Shield - Chemical Gloves - Chemical Apron - Respirator is_large_spill->ppe_spill Yes

Caption: Decision-making for selecting appropriate PPE.

References

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